molecular formula C6H10O3 B3047035 2-Hydroxy4,4-dimethyl-gamma-butyrolactone CAS No. 13416-69-8

2-Hydroxy4,4-dimethyl-gamma-butyrolactone

Cat. No.: B3047035
CAS No.: 13416-69-8
M. Wt: 130.14 g/mol
InChI Key: FQQIPIVZYKEWGI-UHFFFAOYSA-N
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Description

2-Hydroxy4,4-dimethyl-gamma-butyrolactone is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy4,4-dimethyl-gamma-butyrolactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy4,4-dimethyl-gamma-butyrolactone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5,5-dimethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)3-4(7)5(8)9-6/h4,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQIPIVZYKEWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436595
Record name 2-hydroxy4,4-dimethyl-gamma-butyrolactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13416-69-8
Record name 2-hydroxy4,4-dimethyl-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of Gamma-Butyrolactone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the thermodynamic stability of gamma-butyrolactone (GBL) and its derivatives, a critical consideration in drug design, chemical synthesis, and materials science. Understanding the factors that govern the stability of the GBL ring is paramount for predicting reactivity, designing novel bioactive molecules, and developing new polymers. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations that drive the thermodynamic landscape of these important heterocyclic compounds.

The Fundamental Energetics of the Gamma-Butyrolactone Ring

The gamma-butyrolactone (GBL) ring, a five-membered lactone, possesses a unique thermodynamic profile that dictates its chemical behavior. While it is a common structural motif in a vast array of natural products and synthetic compounds, the parent GBL ring is notably stable and reluctant to undergo ring-opening polymerization under standard conditions.[1][2] This inherent stability is a delicate balance of several thermodynamic factors, primarily ring strain and conformational flexibility.

Ring Strain: A Subtle but Significant Contributor

Contrary to what might be expected for a five-membered ring, GBL exhibits a relatively low degree of ring strain.[3] This is a key reason for its limited polymerizability, as the enthalpy of polymerization (ΔHp) is positive, making the process thermodynamically unfavorable.[1][2] The strain that does exist arises from a combination of angle strain, due to the deviation of bond angles from ideal sp3 and sp2 hybridization, and torsional strain from eclipsing interactions of adjacent hydrogen atoms.

Conformational Landscape of the GBL Ring

The GBL ring is not planar. It adopts a puckered, envelope-like conformation to alleviate torsional strain. The conformational flexibility of the ring allows it to exist in several low-energy conformations. Computational studies have shown that the energy differences between these conformers are small, typically on the order of 1-2 kcal/mol.[4] This conformational mobility is a crucial aspect of the thermodynamic profile of GBL and its derivatives, as substituents can significantly influence the preferred conformation and, consequently, the overall stability of the molecule.

The Impact of Substitution on Thermodynamic Stability

The introduction of substituents onto the GBL ring can dramatically alter its thermodynamic stability. These effects are multifaceted and depend on the nature, size, and position of the substituent.

Positional Effects of Substituents

The location of a substituent on the GBL ring—at the alpha (α), beta (β), or gamma (γ) position—has a profound impact on the ring's stability.

  • α-Substitution: Alkyl groups at the α-position can increase the stability of the GBL ring. This is attributed to the Thorpe-Ingold effect, where the gem-dialkyl effect can decrease the internal bond angle, thereby reducing angle strain. However, bulky α-substituents can also introduce steric strain, which can destabilize the ring.[5]

  • β-Substitution: Substituents at the β-position can have a more complex influence. While smaller alkyl groups may have a minor impact, larger groups can introduce significant steric interactions that destabilize certain ring conformations. The stereochemistry of β-substituents is particularly important, as will be discussed later.

  • γ-Substitution: Substitution at the γ-position directly affects the carbon atom attached to the ring oxygen. Electron-donating groups at this position can stabilize the partial positive charge on the adjacent oxygen atom, thereby increasing the overall stability of the lactone. Conversely, electron-withdrawing groups can have a destabilizing effect.

Electronic Effects of Substituents

The electronic nature of a substituent can significantly influence the stability of the GBL ring by altering bond strengths and electron distribution.

  • Electron-Withdrawing Groups: Groups such as halogens (e.g., fluorine) can have a dual effect. Inductively, they withdraw electron density, which can weaken the C-O ester bond and potentially decrease stability. A computational study on fluorinated GBL derivatives showed that α-fluorination weakens the bond between the carbonyl carbon and the adjacent carbon.[6]

  • Electron-Donating Groups: Alkyl groups and other electron-donating substituents can increase the electron density in the ring, potentially strengthening the ring bonds and enhancing stability.

Stereochemical Considerations

The relative orientation of substituents (stereochemistry) is a critical determinant of thermodynamic stability in substituted GBLs.

  • cis-trans Isomerism: In disubstituted GBLs, the trans isomer is generally more thermodynamically stable than the cis isomer.[7] This is due to the minimization of steric repulsion between the substituents when they are on opposite sides of the ring. The energy difference between cis and trans isomers can be significant and will dictate the equilibrium position in isomerization reactions. Studies on the stereoselective synthesis of β,γ-disubstituted γ-butyrolactones have shown that it is possible to control the formation of either the cis or trans isomer by careful selection of reaction conditions.[8]

The relationship between substituent position, stereochemistry, and thermodynamic stability is a key consideration in the design and synthesis of GBL derivatives with desired properties.

Experimental and Computational Approaches to Assessing Thermodynamic Stability

A combination of experimental and computational techniques is employed to quantitatively assess the thermodynamic stability of GBL derivatives.

Experimental Methodologies

3.1.1. Calorimetry

Calorimetry provides a direct measurement of the heat changes associated with chemical processes, offering fundamental thermodynamic data.

  • Bomb Calorimetry: This technique is used to determine the enthalpy of combustion. From this, the standard enthalpy of formation (ΔHf°) can be calculated, which is a direct measure of the thermodynamic stability of a molecule.[9]

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to study phase transitions and determine heat capacities, which are important thermodynamic parameters.[10]

Protocol for Differential Scanning Calorimetry (DSC) of a GBL Derivative:

  • Sample Preparation: Accurately weigh 2-10 mg of the thoroughly dried GBL derivative into a Tzero hermetic aluminum pan.[11]

  • Encapsulation: Place the corresponding lid on the pan and seal it using a press. Prepare an empty, sealed pan to serve as a reference.[11]

  • Instrument Setup: Place the sample and reference pans into the DSC instrument's sample and reference holders, respectively.

  • Thermal Program: Program the instrument to heat the sample at a controlled rate, typically 10-20 °C/min, over the desired temperature range.[12]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify thermal events such as melting points and to calculate heat capacities.

3.1.2. Equilibration Studies and NMR Spectroscopy

Equilibration studies, often monitored by Nuclear Magnetic Resonance (NMR) spectroscopy, are a powerful tool for determining the relative thermodynamic stabilities of isomers.

  • Acid- or Base-Catalyzed Equilibration: A mixture of isomers can be treated with an acid or base to catalyze their interconversion. The reaction is allowed to reach equilibrium, and the final ratio of isomers is determined. This ratio directly corresponds to the difference in Gibbs free energy (ΔG°) between the isomers.

  • NMR for Equilibrium Monitoring: 1H NMR spectroscopy is particularly useful for monitoring the progress of an equilibration reaction and for quantifying the equilibrium mixture without the need for separation.[1] The relative integrals of characteristic peaks for each isomer provide a direct measure of their concentrations.[1]

Protocol for Determining Relative Stability of GBL Diastereomers via NMR:

  • Sample Preparation: Prepare a solution of a non-equilibrium mixture of the GBL diastereomers in a suitable deuterated solvent (e.g., CDCl3).

  • Initiation of Equilibration: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid) or a strong base (e.g., DBU) to the NMR tube.

  • NMR Monitoring: Acquire 1H NMR spectra at regular time intervals to monitor the change in the ratio of the diastereomers.

  • Equilibrium Determination: Continue monitoring until the ratio of the diastereomers no longer changes, indicating that equilibrium has been reached.

  • Quantification: Integrate the signals corresponding to each diastereomer to determine their equilibrium concentrations.

  • Calculation of ΔG°: Calculate the equilibrium constant (Keq) from the concentrations and then use the equation ΔG° = -RTln(Keq) to determine the difference in Gibbs free energy between the diastereomers.

Computational Chemistry

Computational methods have become indispensable for predicting and understanding the thermodynamic properties of molecules.

  • Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are used to calculate the electronic structure and energies of molecules.[6] These calculations can provide accurate estimates of enthalpies of formation, conformational energies, and reaction energies.

  • Conformational Searching: For flexible molecules like GBL derivatives, it is crucial to identify all low-energy conformations. Various conformational search algorithms are employed to explore the potential energy surface and identify the global minimum and other significant conformers.[4]

Workflow for Computational Analysis of GBL Derivative Stability:

GBL_Computational_Workflow cluster_input Input cluster_methods Computational Methods cluster_output Thermodynamic Data Output start Define GBL Derivative (Structure & Stereochemistry) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search Initial Geometries qm_opt Quantum Mechanical Optimization (e.g., DFT, MP2) conf_search->qm_opt Low-Energy Conformers freq_calc Frequency Calculation qm_opt->freq_calc Optimized Geometries rel_energies Relative Conformational Energies (ΔE, ΔG) freq_calc->rel_energies Vibrational Frequencies & ZPE Correction thermo_props Thermodynamic Properties (ΔHf°, S°, Cp) freq_calc->thermo_props reaction_energies Reaction Energies (e.g., Isomerization, Hydrolysis) rel_energies->reaction_energies

Caption: A typical workflow for the computational analysis of the thermodynamic stability of a gamma-butyrolactone derivative.

The GBL Ring in Equilibrium: Hydrolysis and Lactonization

The thermodynamic stability of the GBL ring is also evident in its equilibrium with its corresponding open-chain hydroxy acid, gamma-hydroxybutyric acid (GHB).

The pH-Dependent Equilibrium

The interconversion between GBL and GHB is a reversible, pH-dependent process.[13]

  • Acidic Conditions: In acidic solutions, an equilibrium is established between the lactone and the hydroxy acid.[13] The formation of the five-membered GBL ring is generally favored due to its thermodynamic stability.[14]

  • Basic Conditions: Under basic conditions, the equilibrium is strongly shifted towards the open-chain carboxylate form (the salt of GHB). The hydrolysis of the lactone is rapid and essentially irreversible in the presence of a strong base.[15]

The dynamic relationship between the closed-ring lactone and the open-chain hydroxy acid is a critical consideration in biological systems, where GBL can act as a prodrug for GHB.[13]

Conclusion and Future Directions

The thermodynamic stability of gamma-butyrolactone derivatives is a complex interplay of ring strain, conformational preferences, and the electronic and steric effects of substituents. A thorough understanding of these factors is essential for the rational design of new molecules with tailored properties. While significant progress has been made in understanding the parent GBL system, a more systematic and quantitative exploration of a wider range of substituted derivatives is needed. Future research should focus on:

  • Comprehensive Substituent Effect Studies: Systematic experimental and computational investigations into the effects of a broad range of substituents at all positions of the GBL ring.

  • Quantitative Stereoisomer Stability: Precise determination of the thermodynamic parameters governing the relative stabilities of various stereoisomers.

  • Advanced Calorimetric Measurements: Acquisition of high-quality calorimetric data for a diverse library of GBL derivatives to build a robust thermodynamic database.

By continuing to unravel the intricate thermodynamic landscape of gamma-butyrolactone derivatives, researchers will be better equipped to harness the potential of this versatile chemical scaffold in medicine, materials science, and beyond.

References

  • Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. PMC. [Link]

  • Conformational study of (8alpha,8'beta)-bis(substituted phenyl)-lignano-9,9'-lactones by means of combined computational, database mining, NMR, and chemometric approaches. PubMed. [Link]

  • Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. MDPI. [Link]

  • A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 1 Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS Zhicheng Zh. OSTI. [Link]

  • gamma-butyrolactone. SWGDrug. [Link]

  • Butyrolactone. The NIST WebBook. [Link]

  • .gamma.-butyrolactone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST/TRC. [Link]

  • Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. PMC. [Link]

  • γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion | Precision Chemistry. ACS Publications. [Link]

  • Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • (PDF) Phase diagram of γ-butyrolactone-dimethyl-carbonate mixtures. ResearchGate. [Link]

  • Unprecedented stability of δ-lactones with axial substituents rather than equatorial ones; comparison with the Prelog–Djerassi lactone derivative. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery. [Link]

  • 170 NMR SPECTROSCOPY OF LACTONES David W. Boykin' Department of Chemistry, Georgia State University Atlanta. Georgia 30303-3083,. LOCKSS. [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. [Link]

  • Mechanisms of lactone-forming C–H insertion reactions. (a) The.... ResearchGate. [Link]

  • Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. PubMed. [Link]

  • Stereoisomerization of beta-hydroxy-alpha-sulfenyl-gamma-butyrolactones controlled by two concomitant 1,4-type nonbonded sulfur-oxygen interactions as analyzed by X-ray crystallography. PubMed. [Link]

  • A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors. PubMed. [Link]

  • γ-Butyrolactone. Wikipedia. [Link]

  • hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. [Link]

  • Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. RSC Publishing. [Link]

  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. PMC. [Link]

  • FCS20 - Procedure for Derivatization of GHB. Department of Forensic Sciences. [Link]

  • Solid-liquid phase equilibria, excess volume and molar refraction deviation for carbonate ester systems with γ-Butyrolactone (GBL) | Request PDF. ResearchGate. [Link]

  • β,γ-trans-selective γ-butyrolactone formation via homoenolate cross-annulation of enals and aldehydes. [Link]

  • Determination of gamma-butyrolactone (GBL). [Link]

  • Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson. [Link]

  • N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: γ-Butyrolactones by Direct Annulations of Enals and Aldehydes. UC Santa Barbara. [Link]

  • Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. [Link]

  • Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]

  • Research Article Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds. ScienceOpen. [Link]

  • Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ. Frontiers. [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue Engineering. [Link]

  • Combined Experimental and Theoretical Study of the Reactivity of γ-Butyro- and Related Lactones, with the OH Radical at Room Temperature | The Journal of Physical Chemistry A. ACS Publications. [Link]

  • The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational. Inchem.org. [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry Contents. [Link]

  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. PMC. [Link]

  • Stability of α-Anomer vs ß-Anomer. YouTube. [Link]

  • A New, Convenient Way to Fully Substituted α,β-Unsaturated γ-Hydroxy Butyrolactams. [Link]

  • Incorporation of γ-butyrolactone (GBL) dramatically lowers the phase transition temperature of formamidinium-based metal halide perovskites. Chemical Communications (RSC Publishing). [Link]

Sources

Biosynthetic Engineering of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (D-Pantolactone)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2-Hydroxy-4,4-dimethyl-gamma-butyrolactone , commonly referred to as D-pantolactone or (R)-pantolactone , is the chiral enzymatic anchor for the synthesis of Pantothenic Acid (Vitamin B5) and Coenzyme A . While traditional chemical synthesis yields a racemic mixture (DL-pantolactone) requiring costly optical resolution, modern biosynthetic strategies leverage stereoselective enzymes to achieve 100% theoretical yield of the bioactive (R)-enantiomer.

This guide delineates the transition from classical kinetic resolution to third-generation multi-enzymatic cascade systems . It focuses on the molecular architecture of the de novo pathway in prokaryotes and the engineered "deracemization" pathways used in industrial biotechnology.

Part 2: Molecular Architecture & Stereochemistry

The biological activity of pantothenic acid is strictly dependent on the (R)-configuration at the C2 position of the lactone ring.

  • IUPAC Name: (3R)-3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one[1]

  • Key Structural Feature: The gem-dimethyl group at C4 and the hydroxyl group at C3.

  • Biosynthetic Challenge: The natural precursor, pantoate , is acyclic. The lactone forms spontaneously under acidic conditions (pH < 5.0) or via equilibrium shift during extraction. Therefore, "biosynthesis of pantolactone" technically refers to the biosynthesis of D-pantoate followed by cyclization, or the biocatalytic reduction of ketopantolactone directly to the lactone.

Part 3: The Native Biosynthetic Pathway (De Novo)

In microorganisms like Escherichia coli, the moiety is synthesized as D-pantoate (the acyclic anion) before being ligated to


-alanine.
The Pathway Logic[2]
  • Precursor:

    
    -Ketoisovalerate (an intermediate of Valine biosynthesis).
    
  • C1 Unit Transfer: Hydroxymethylation at the

    
    -position.
    
  • Stereoselective Reduction: Reduction of the ketone to the chiral alcohol.

Enzymatic Mechanics
  • Step 1: Ketopantoate Hydroxymethyltransferase (PanB) [2][3]

    • Reaction:

      
      -Ketoisovalerate + 
      
      
      
      -Methylene-THF
      
      
      Ketopantoate + THF
    • Mechanism:[4][5][6][7] Aldol-type condensation adding a hydroxymethyl group.

  • Step 2: Ketopantoate Reductase (PanE / IlvC)

    • Reaction: Ketopantoate + NADPH + H

      
      
      
      
      
      D-Pantoate + NADP
      
      
    • Criticality: This is the stereodefining step. The enzyme ensures the formation of the (R)-isomer.

  • Step 3: Lactonization (Physicochemical)

    • Reaction: D-Pantoate + H

      
      
      
      
      
      D-Pantolactone + H
      
      
      O
Pathway Visualization

DeNovoPathway ValinePath Valine Biosynthesis (Pyruvate) KIV alpha-Ketoisovalerate ValinePath->KIV PanB PanB (Hydroxymethyltransferase) KIV->PanB KPA Ketopantoate PanE PanE / IlvC (Ketopantoate Reductase) KPA->PanE DPA D-Pantoate (Acyclic) DPL D-Pantolactone (Cyclic) DPA->DPL Spontaneous Lactonization PanB->KPA + Methylene-THF PanE->DPA + NADPH Acid H+ / Acidification

Figure 1: The canonical de novo biosynthesis of the pantoate moiety in E. coli. The final lactonization is often non-enzymatic.

Part 4: Advanced Biocatalytic Routes (Industrial)

For drug development and industrial scale-up, de novo fermentation titers are often too low. The industry standard has shifted to Biocatalytic Deracemization , which converts cheap, chemically synthesized DL-pantolactone entirely into the D-isomer.

Route A: Kinetic Resolution (The "Subtractive" Method)
  • Concept: Use a D-specific lactonase to hydrolyze only D-pantolactone into D-pantoic acid.

  • Outcome: D-pantoic acid (aqueous) + L-pantolactone (organic phase).

  • Limitation: Max theoretical yield is 50%. The L-isomer must be racemized and recycled.[8]

  • Key Enzyme: D-Lactonase (from Fusarium oxysporum or Fusarium moniliforme).[8]

Route B: Asymmetric Reduction (The "Additive" Method)
  • Concept: Reduce Ketopantolactone (KPL) directly to D-pantolactone.[6]

  • Key Enzyme: Conjugated Polyketone Reductase (CPR) .[6]

  • Source: Candida dubliniensis (CduCPR) or Zygosaccharomyces parabailii (ZpaCPR).

  • Advantage: 100% theoretical yield; no recycling loop needed if starting from KPL.

Route C: The Cascade Deracemization (State-of-the-Art)

This is the most efficient modern protocol. It couples an oxidative step (converting L-isomer to ketone) with a reductive step (converting ketone to D-isomer) in a single pot.

  • Oxidation: L-Pantolactone

    
     Ketopantolactone (KPL)
    
  • Reduction: Ketopantolactone

    
     D-Pantolactone[6]
    
  • Cofactor Recycling: Glucose

    
     Gluconolactone (Regenerates NADPH).
    

CascadeSystem cluster_cofactor Cofactor Regeneration L_PL L-Pantolactone LPLDH L-PL Dehydrogenase (AmeLPLDH) L_PL->LPLDH KPL Ketopantolactone (Intermediate) CPR Carbonyl Reductase (ZpaCPR) KPL->CPR D_PL D-Pantolactone (Product) LPLDH->KPL Oxidation CPR->D_PL Stereoselective Reduction NADP NADP+ CPR->NADP GDH Glucose Dehydrogenase (BsGDH) NADPH NADPH GDH->NADPH Glucose -> Gluconolactone NADP->GDH NADPH->CPR

Figure 2: One-pot enzymatic deracemization cascade converting L-pantolactone to D-pantolactone via a ketone intermediate.

Part 5: Experimental Protocol

Objective: Production of D-Pantolactone via Whole-Cell Deracemization (Route C). System: E. coli BL21(DE3) co-expressing AmeLPLDH, ZpaCPR, and BsGDH.[4][5][9]

Reagents & Strain Construction
ComponentSpecificationFunction
Host Strain E. coli BL21(DE3)Protein expression host.
Plasmid 1 pACYCDuet-1-AmeLPLDHExpresses L-Pantolactone Dehydrogenase (Amycolatopsis methanolica).[4][5][9]
Plasmid 2 pET28a-ZpaCPR-(GSG)-BsGDHExpresses Reductase (Z. parabailii) and GDH (B. subtilis).
Substrate DL-Pantolactone (1.25 M)Racemic starting material.[5]
Cosubstrate D-Glucose (1.5 M)For NADPH regeneration.
Biotransformation Workflow

Step 1: Biocatalyst Preparation

  • Inoculate E. coli transformants into LB medium containing kanamycin (50 µg/mL) and chloramphenicol (34 µg/mL).

  • Cultivate at 37°C until OD

    
     reaches 0.6–0.8.
    
  • Induce with 0.2 mM IPTG; incubate at 20°C for 16–20 hours.

  • Harvest cells by centrifugation (6000

    
     g, 10 min).
    
  • Critical Control: Wash cells twice with 200 mM PBS (pH 7.0) to remove residual media components that might interfere with downstream processing.

Step 2: The Reaction (Deracemization)

  • Resuspend wet cells (200 g/L) in 200 mM PBS buffer (pH 7.0) .

  • Add DL-pantolactone to a final concentration of 1.25 M (approx. 162 g/L).

  • Add D-glucose (1.5 M).[5]

  • Incubate at 30°C with agitation at 600 rpm .

    • Note: High agitation is crucial for oxygen transfer if the LPLDH step is oxygen-dependent, although many modern cascades use artificial electron acceptors or are balanced internally.

  • pH Control: Maintain pH 7.0 by automatic titration with 1 M NaOH (the reaction may acidify due to gluconic acid formation).

Step 3: Analytics & Purification

  • Quenching: Stop reaction by adding equal volume of 3 M HCl (acidification also ensures any D-pantoate cyclizes to D-pantolactone).

  • Extraction: Centrifuge to remove cells. Extract supernatant with Ethyl Acetate (3

    
     volume).
    
  • Analysis: Dry organic layer, redissolve in isopropanol, and analyze via Chiral HPLC (Chiralcel OB-H column, Hexane:i-PrOH 90:10).

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion of L-isomer Insufficient LPLDH activity or Ongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

limitation.
Increase aeration (rpm) or verify LPLDH expression via SDS-PAGE.
Accumulation of Ketopantolactone CPR activity is the bottleneck.Increase glucose concentration (NADPH supply) or optimize CPR expression temp.
pH Drift Buffer capacity exceeded by gluconic acid.Implement continuous pH-stat titration.

Part 6: References

  • Zhang, Q., et al. (2021). "Biocatalytic kinetic resolution of D,L-pantolactone by using a novel recombinant D-lactonase."[10][11] RSC Advances, 11, 721-725.[10]

  • Zhang, Q., et al. (2021). "Industrial kinetic resolution of D,L-pantolactone by an immobilized whole-cell biocatalyst."[11] RSC Advances, 11, 30373-30376.[11][12]

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An In-depth Technical Guide on the Stereochemistry and Chirality of Pantolactone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

Pantolactone is a cornerstone chiral intermediate in the synthesis of various high-value molecules, most notably D-pantothenic acid (Vitamin B5) and its derivatives.[1] The stereochemical configuration of pantolactone is of utmost importance, as the biological activity of the resulting products is often exclusive to a single enantiomer. This guide provides a comprehensive technical examination of the stereochemistry and chirality of pantolactone intermediates. It is designed to serve as a detailed resource for professionals in the fields of research, science, and drug development. This document will explore the intricacies of asymmetric synthesis, methods for chiral resolution, and the analytical techniques essential for stereochemical characterization, all grounded in fundamental scientific principles and established, field-tested methodologies.

The Fundamental Importance of Chirality in Pantolactone Derivatives

Pantolactone, known systematically as dihydro-4,4-dimethyl-2(3H)-furanone, possesses a single chiral center.[2][3] This chirality gives rise to two non-superimposable mirror images, or enantiomers: (R)-pantolactone and (S)-pantolactone.[2][3][4] The (R)-enantiomer is the biologically significant precursor for D-pantothenic acid and coenzyme A.[5][6] In contrast, the (S)-enantiomer is typically biologically inactive or may even produce undesired effects.[2][7][8][9] Consequently, the selective synthesis or isolation of the desired (R)-enantiomer is a critical factor in the development of safe and effective pharmaceutical products.[2][7][9]

Strategies for Attaining Enantiopure Pantolactone

The production of enantiomerically pure pantolactone is primarily achieved through two distinct approaches: asymmetric synthesis and the resolution of a racemic mixture. The selection of a particular strategy is often influenced by economic considerations, scalability, and the required level of enantiomeric excess (e.e.).

Asymmetric Synthesis: Constructing Chirality Intentionally

Asymmetric synthesis focuses on creating the desired stereocenter during the chemical transformation.[10] This can be accomplished by utilizing chiral catalysts, employing chiral auxiliaries, or starting with a chiral precursor.[10]

A widely used method for the asymmetric synthesis of (R)-pantolactone involves the enantioselective reduction of a prochiral ketone, namely ketopantolactone.[5][11] This reaction can be effectively catalyzed by enzymes or chiral metal complexes.[5][11]

Experimental Protocol: Asymmetric Hydrogenation of Ketopantolactone

Objective: To synthesize (R)-pantolactone with a high enantiomeric excess.

Methodology:

  • In a suitable reaction vessel, dissolve ketopantolactone in a degassed solvent such as methanol.

  • Introduce a chiral rhodium complex, for instance, one with a chiral phosphine ligand, under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas to the recommended pressure.

  • Maintain the reaction at a controlled temperature and stir until the reaction is complete, monitoring by a suitable chromatographic method.

  • Upon completion, carefully vent the hydrogen gas and remove the catalyst by filtration.

  • Purify the product by distillation or crystallization.

  • Determine the enantiomeric excess of the resulting (R)-pantolactone using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[12]

Rationale for Experimental Choices:

  • Chiral Catalyst: The chiral ligand on the rhodium catalyst creates a chiral environment, directing the hydrogenation to one face of the ketone and leading to the preferential formation of the (R)-enantiomer.

  • Inert Atmosphere: This prevents the oxidation and deactivation of the catalyst.

  • Degassed Solvent: The removal of dissolved oxygen is crucial to maintain the catalyst's activity.

Diagram: Asymmetric Synthesis of (R)-Pantolactone

G ketopantolactone Ketopantolactone r_pantolactone (R)-Pantolactone ketopantolactone->r_pantolactone Asymmetric Hydrosilylation chiral_catalyst Chiral Rh Catalyst chiral_catalyst->r_pantolactone hydrogen H2 hydrogen->r_pantolactone

Caption: Asymmetric synthesis of (R)-pantolactone from ketopantolactone.

Chiral Resolution: Separating Enantiomers

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is often a more practical and economical approach when the racemic synthesis of pantolactone is straightforward.[12]

2.2.1. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method that leverages the stereoselectivity of enzymes.[1][13] In this process, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enriched.[1][12][13] For instance, a D-lactonase can selectively hydrolyze D-pantolactone from a racemic mixture, allowing for the separation of the unreacted L-pantolactone.[1][13]

Diagram: Enzymatic Kinetic Resolution of Pantolactone

G racemic_pantolactone Racemic Pantolactone (R- and S-) r_pantoic_acid (R)-Pantoic Acid racemic_pantolactone->r_pantoic_acid Selective Hydrolysis s_pantolactone (S)-Pantolactone (unreacted) racemic_pantolactone->s_pantolactone Remains d_lactonase D-Lactonase d_lactonase->r_pantoic_acid

Caption: Enzymatic kinetic resolution of racemic pantolactone.

Analytical Methods for Stereochemical Analysis

The accurate determination of the enantiomeric purity of pantolactone is essential for quality control.[14] Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[14][15][16] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, resulting in different retention times and allowing for their separation.[14][17]

Experimental Protocol: Chiral HPLC Analysis of Pantolactone

Objective: To determine the enantiomeric excess of a pantolactone sample.

Instrumentation and Reagents:

  • HPLC system equipped with a UV detector.

  • Chiral column (e.g., a polysaccharide-based column).[14]

  • HPLC-grade hexane and isopropanol.

Procedure:

  • Prepare a mobile phase of hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v).

  • Dissolve a known concentration of the pantolactone sample in the mobile phase.

  • Set the HPLC flow rate and detection wavelength.

  • Inject a small volume of the sample onto the column.

  • Record the chromatogram and integrate the peak areas corresponding to the (R)- and (S)-enantiomers.

  • Calculate the enantiomeric excess using the formula: % e.e. = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Self-Validation: The method's validity can be confirmed by analyzing a certified racemic standard of pantolactone to establish the retention times and response factors for each enantiomer.

Data Presentation: Comparison of Chiral Stationary Phases

Chiral Stationary PhaseMobile Phase (Hexane:Isopropanol)Retention Time (R)-enantiomer (min)Retention Time (S)-enantiomer (min)
Cellulose-based90:108.29.5
Amylose-based85:1510.111.8
Chiral Gas Chromatography (GC)

For volatile compounds like pantolactone, chiral GC offers an excellent alternative for enantiomeric separation.[12] This technique employs a capillary column coated with a chiral stationary phase to resolve the enantiomers.

Molecular Rotational Resonance (MRR) Spectroscopy

A more recent and advanced technique for chiral analysis is Molecular Rotational Resonance (MRR) spectroscopy.[18] This method can determine the enantiomeric excess by complexing the analyte with a chiral tag molecule, which results in distinguishable rotational spectra for the diastereomeric complexes.[18][19]

Conclusion and Future Outlook

The stereocontrolled synthesis and rigorous analysis of pantolactone intermediates are critical for the pharmaceutical and fine chemical industries. The decision between asymmetric synthesis and chiral resolution is a multifaceted one, balancing economic and technical considerations. Ongoing advancements in catalysis are paving the way for more efficient and environmentally friendly routes to enantiopure pantolactone. Concurrently, the evolution of analytical techniques will continue to enhance the precision and reliability of stereochemical characterization, ensuring the quality and efficacy of the final products.

References

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A Technical Guide to the History and Synthesis of Pantolactone: The Chiral Keystone of Vitamin B5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenic acid, or Vitamin B5, is a fundamental component of Coenzyme A (CoA), a cofactor essential for myriad metabolic pathways.[1][2] The story of Vitamin B5 is inextricably linked to the discovery and synthesis of one of its constituent parts: a chiral molecule named pantolactone. This guide provides an in-depth examination of the historical context of pantolactone's discovery, the elucidation of its critical role, and the evolution of its chemical synthesis. We will traverse the journey from early racemic preparations to modern, highly efficient asymmetric and biocatalytic methods, underscoring the scientific rationale behind each advancement. This document serves as a technical resource, offering detailed protocols, comparative data, and mechanistic insights for professionals engaged in chemical synthesis and drug development.

The Historical Prelude: Discovery of a "Universal" Growth Factor

The path to pantolactone began with the quest for a then-unknown nutrient. In 1933, American biochemist Roger J. Williams discovered that an acidic substance, which he isolated from yeast, was a required growth factor.[1][3][4] Noting its ubiquitous presence in nearly every food source he tested, Williams aptly named it "pantothenic acid," derived from the Greek pantos, meaning "from everywhere".[1][5][6] Subsequent research by Elvehjem and Jukes in 1936 confirmed its essential nature, identifying it as an anti-dermatitis factor in chickens.[1][4]

The molecular architecture of this vital nutrient remained a puzzle until 1940, when Williams and his colleagues successfully determined its structure.[1] They revealed that pantothenic acid is an amide formed from two distinct moieties: the simple amino acid β-alanine and a novel α,γ-dihydroxy-β,β-dimethylbutyric acid.[7] This latter component readily cyclized to form a stable lactone, a molecule that would become known as pantolactone .[8][9] This structural elucidation was a pivotal moment, not only confirming the nature of Vitamin B5 but also identifying pantolactone as a key synthetic target.

The First Hurdle: Chemical Synthesis of Racemic Pantolactone

With the structure known, the challenge shifted to chemical synthesis. The most direct and industrially viable route, first described in principle as early as 1904 and later adapted for this purpose, begins with simple, inexpensive starting materials: isobutyraldehyde and formaldehyde.[1][8]

The causality behind this choice is clear:

  • Aldol Condensation: Isobutyraldehyde reacts with formaldehyde in an aldol condensation to form α,α-dimethyl-β-hydroxypropionaldehyde.[10]

  • Cyanohydrin Formation: This intermediate is then treated with hydrocyanic acid (or a cyanide salt) to form a cyanohydrin.[11]

  • Hydrolysis and Lactonization: Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by heating, promotes intramolecular esterification (lactonization) to yield pantolactone.[11]

This classical pathway, while effective, has a significant and inherent drawback: it produces a racemic mixture of (R)- and (S)-pantolactone (DL-pantolactone).[1]

G cluster_0 Classical Racemic Synthesis Isobutyraldehyde Isobutyraldehyde Ketopantolactone_intermediate α,α-dimethyl-β-hydroxypropionaldehyde (via Aldol Condensation) Isobutyraldehyde->Ketopantolactone_intermediate + Formaldehyde Formaldehyde Formaldehyde Cyanohydrin Cyanohydrin Intermediate Ketopantolactone_intermediate->Cyanohydrin + HCN DL_Pantolactone DL-Pantolactone (Racemic Mixture) Cyanohydrin->DL_Pantolactone Acid Hydrolysis & Lactonization G cluster_1 Enzymatic Kinetic Resolution DL_PL DL-Pantolactone ((R)- and (S)-) Enzyme Addition of D-Selective Lactonase DL_PL->Enzyme Separation Phase Separation Enzyme->Separation R_PA (R)-Pantoic Acid (Aqueous Phase) Separation->R_PA Hydrolyzed S_PL (S)-Pantolactone (Organic Phase) Separation->S_PL Unreacted Lactonization Chemical Lactonization R_PA->Lactonization Racemization Racemization (Recycle) S_PL->Racemization R_PL Pure (R)-Pantolactone Lactonization->R_PL Racemization->DL_PL

Caption: Workflow for enzymatic kinetic resolution of DL-pantolactone.

The Modern Paradigm: Direct Asymmetric Synthesis

While resolution is effective, the ideal chemical process is an asymmetric synthesis —a reaction that directly produces the desired enantiomer, bypassing the need to create and then separate a racemic mixture.

Asymmetric Reduction of Ketopantolactone

A prominent strategy involves the asymmetric reduction of a prochiral precursor, ketopantolactone (2-oxobutyrolactone, 3,3-dimethyl-). This ketone can be reduced to the secondary alcohol of pantolactone. By using a chiral reducing agent or a catalyst, this reduction can be directed to produce predominantly the (R)-enantiomer.

Biocatalysis again offers powerful tools. Specific strains of microorganisms or isolated enzymes (e.g., aldo-keto reductases) can reduce ketopantolactone to (R)-pantolactone with extremely high conversion and enantiomeric excess. These enzymatic reductions are highly valued for their efficiency and green credentials. [12]

Chemoenzymatic and Deracemization Cascades

Advanced modern strategies combine the best of chemical and biological methods. Chemoenzymatic processes might use an organocatalytic reaction to set the initial chirality, followed by an enzymatic step to complete the synthesis without intermediate purification, achieving high yields and enantiopurity. [13] Even more sophisticated are deracemization cascades. In this "one-pot" approach, a multi-enzyme system is used. For example, one enzyme selectively oxidizes the unwanted (S)-pantolactone from the racemic mixture back to the prochiral ketopantolactone. A second, highly selective enzyme then reduces this ketopantolactone exclusively to the desired (R)-pantolactone. [14]This process can theoretically convert 100% of a racemic starting material into a single, pure enantiomer, representing the pinnacle of synthetic efficiency. [14]

Synthetic Strategy Key Principle Typical Yield (Theoretical Max) Advantages Disadvantages
Classical Synthesis Aldol condensation followed by cyanohydrin formation and hydrolysis. ~80-90% [11] Uses inexpensive starting materials; well-established. Produces a racemic mixture (50% desired product).
Chemical Resolution Formation and separation of diastereomeric salts with a chiral resolving agent. < 50% (per cycle) Established method for obtaining pure enantiomers. Laborious, requires stoichiometric chiral reagents, waste generation.
Enzymatic Resolution Selective enzymatic hydrolysis of one enantiomer from the racemic mixture. ~50% (per cycle, but other enantiomer can be recycled) High enantioselectivity (>99% e.e.), mild conditions, scalable. [15] Requires separation and racemization/recycling of the unwanted enantiomer.
Asymmetric Reduction Stereoselective reduction of a prochiral ketone precursor using a chiral catalyst or enzyme. > 95% Direct route to the desired enantiomer, high atom economy. Requires specific chiral catalysts or enzymes.

| Deracemization | Multi-enzyme cascade that converts the unwanted enantiomer into the desired one. | Approaching 100% [14]| Highest possible theoretical yield, green and sustainable. | Complex to develop and optimize the multi-enzyme system. |

The Final Assembly: From (R)-Pantolactone to Vitamin B5

Once pure (R)-pantolactone is obtained, the final step in synthesizing pantothenic acid is the condensation with β-alanine. [1][16]In industrial processes, this is typically a chemical condensation reaction. [7]In biological systems, this crucial step is catalyzed by the enzyme pantothenate synthetase , which couples pantoate (the ring-opened form of pantolactone) and β-alanine in an ATP-dependent reaction to form pantothenate (Vitamin B5). [16][17]

Conclusion

The journey of pantolactone, from its discovery as a structural fragment of a ubiquitous vitamin to its production via sophisticated enzymatic cascades, mirrors the evolution of synthetic chemistry itself. The initial challenge of producing a simple racemic molecule gave way to the stereochemical imperative of isolating a single enantiomer. This imperative drove innovation, leading chemists and biochemists away from wasteful classical resolutions and toward elegant, efficient, and sustainable biocatalytic and asymmetric methods. For researchers today, the story of pantolactone serves as a powerful case study in the synergy between chemical synthesis and biocatalysis, demonstrating how a deep understanding of biological function can drive the development of superior manufacturing processes.

Appendix: Key Experimental Protocols

Protocol 1: Classical Synthesis of DL-Pantolactone (Illustrative)

(This protocol is based on established chemical principles and is for illustrative purposes. [8][11]It involves hazardous materials like sodium cyanide and should only be performed by trained professionals in a suitable laboratory setting.)

  • Aldol Condensation: In a cooled reaction vessel equipped with a stirrer, slowly add isobutyraldehyde to an aqueous solution of formaldehyde and a catalytic amount of potassium carbonate. Maintain the temperature between 10-20°C. Stir for several hours until the reaction is complete (monitored by GC or TLC).

  • Cyanohydrin Formation: Cool the reaction mixture to 5-10°C. Slowly add a solution of sodium cyanide. Stir for 3-4 hours, maintaining the low temperature.

  • Hydrolysis and Lactonization: Carefully acidify the mixture with concentrated hydrochloric or sulfuric acid to a pH of ~1. Heat the mixture to reflux (approx. 100-110°C) for 2-3 hours. This step hydrolyzes the nitrile to a carboxylic acid and promotes the cyclization to pantolactone.

  • Extraction and Purification: Cool the mixture. Extract the DL-pantolactone into an organic solvent such as chloroform or methylene chloride. Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation. The yield is typically in the range of 75-85% relative to the starting isobutyraldehyde. [11]

Protocol 2: Enzymatic Kinetic Resolution of DL-Pantolactone (Conceptual Workflow)

(This protocol outlines the general steps for a biocatalytic resolution. The specific enzyme, substrate concentration, pH, and temperature must be optimized for the chosen biocatalyst.)

  • Biocatalyst Preparation: Prepare a suspension of whole cells (e.g., Pichia pastoris expressing a recombinant D-lactonase) or an immobilized enzyme preparation in a suitable buffer (e.g., phosphate buffer, pH 7.0). [15]2. Reaction Setup: In a temperature-controlled bioreactor, add the DL-pantolactone substrate to the biocatalyst suspension. A typical substrate concentration might be 100-200 g/L.

  • Enzymatic Reaction: Maintain the reaction at an optimal temperature (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing the concentrations of (R)-pantoic acid and the remaining (S)-pantolactone using chiral HPLC. The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric purity of both products.

  • Product Separation: Once the target conversion is reached, stop the reaction (e.g., by lowering the pH to inactivate the enzyme). Separate the aqueous phase (containing the sodium salt of (R)-pantoic acid) from the unreacted (S)-pantolactone, which can be extracted with an organic solvent.

  • Final Processing: The aqueous solution of (R)-pantoic acid is acidified and heated to re-form the pure (R)-pantolactone, which is then extracted. The recovered (S)-pantolactone can be racemized and recycled into the process.

References

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Methodological & Application

Application Note & Protocol: A Guide to the Asymmetric Synthesis of D-Pantolactone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-(-)-pantolactone is a pivotal chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are integral components in the pharmaceutical, cosmetic, and food industries.[1][2][3][4][5] The biological activity of these compounds is almost exclusively associated with the D-enantiomer, necessitating highly enantioselective synthetic routes for the production of optically pure D-pantolactone. This document provides a comprehensive overview of established and innovative protocols for the asymmetric synthesis of D-pantolactone, with a primary focus on industrially viable biocatalytic methods. Detailed experimental protocols, comparative data, and mechanistic insights are presented to guide researchers and professionals in drug development and chemical manufacturing.

Introduction: The Significance of D-Pantolactone

D-pantolactone, a white crystalline solid, serves as a crucial building block for a range of commercially important products.[5] Its primary application lies in the production of calcium D-pantothenate and D-panthenol, with a global market size in the tens of thousands of tons annually.[2][6] The stereochemistry of pantolactone is of paramount importance, as the biological efficacy of its derivatives is enantiomer-specific. Consequently, the development of efficient and scalable methods to produce the D-enantiomer in high optical purity is a significant area of research and industrial practice.

This guide will explore the following key strategies for the asymmetric synthesis of D-pantolactone:

  • Biocatalytic Kinetic Resolution of D,L-Pantolactone: A widely adopted industrial method.

  • Asymmetric Reduction of Ketopantolactone (KPL): An increasingly popular biocatalytic approach.

  • Multi-Enzymatic Deracemization of D,L-Pantolactone: An advanced strategy with the potential for theoretical 100% yield.

  • Chemo-Catalytic Asymmetric Synthesis: An alternative approach utilizing chiral catalysts.

Biocatalytic Kinetic Resolution: The Industrial Workhorse

Kinetic resolution is a robust and extensively implemented method for the large-scale production of D-pantolactone.[2][6] This strategy relies on the enantioselective hydrolysis of the D-enantiomer from a racemic mixture of D,L-pantolactone by a D-lactonase, leaving the L-enantiomer unreacted. The resulting D-pantoic acid is then separated and re-lactonized to yield the desired D-pantolactone.

Mechanistic Principle

The core of this process is the stereospecificity of D-lactonase, an enzyme that preferentially catalyzes the hydrolysis of the ester bond in D-pantolactone. The unreacted L-pantolactone can be racemized and recycled, enhancing the overall process efficiency.

Workflow for Biocatalytic Kinetic Resolution

cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Lactonization cluster_3 Step 4: Racemization & Recycle (Optional) A Isobutyraldehyde + Formaldehyde B D,L-Pantolactone A->B Aldol Condensation, Cyanation, Lactonization C D,L-Pantolactone B->C D D-Pantoic Acid + L-Pantolactone C->D D-Lactonase (e.g., from Fusarium sp. or recombinant E. coli) E D-Pantoic Acid D->E G L-Pantolactone D->G F D-Pantolactone E->F Acidification (e.g., H₂SO₄), Heating H L-Pantolactone G->H I D,L-Pantolactone H->I Racemization I->C

Caption: Workflow for D-pantolactone synthesis via kinetic resolution.

Detailed Protocol: Kinetic Resolution using Recombinant E. coli Whole Cells

This protocol is adapted from studies on recombinant D-lactonase.[1][2][7]

2.3.1. Materials and Reagents

  • D,L-Pantolactone

  • Recombinant Escherichia coli cells expressing D-lactonase (e.g., TSDL)[1][7]

  • 5% NH₃·H₂O solution

  • Centrifuge

  • pH meter

  • Incubator shaker

  • HPLC with a chiral column for analysis

2.3.2. Procedure

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of D,L-pantolactone in water (e.g., 80-200 g/L).[2]

  • Biocatalyst Addition: Add the wet cell weight (WCW) of the recombinant E. coli cells to the reaction mixture. The optimal cell loading should be predetermined (e.g., 5-40 g WCW/L).[2]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0 ± 0.2).[2] Use the 5% NH₃·H₂O solution to adjust the pH as the reaction proceeds and D-pantoic acid is formed.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing the conversion of D,L-pantolactone and the enantiomeric excess of the D-pantoic acid product by HPLC.

  • Termination and Separation: Once the desired conversion is reached (typically around 40-50%), terminate the reaction. Separate the cells from the reaction mixture by centrifugation.

  • Lactonization: Acidify the supernatant containing D-pantoic acid (e.g., with concentrated sulfuric acid) and heat (e.g., 95°C for 1 hour) to induce lactonization, forming D-pantolactone.[6]

  • Purification: The resulting D-pantolactone can be purified by extraction with an organic solvent (e.g., ethyl acetate) followed by vacuum distillation.[6]

Performance Data
ParameterReported ValueSource
Substrate Concentration80-350 g/L[2][6]
Conversion of D,L-PL~40-50%[6]
Enantiomeric Excess (ee) of D-Pantoic Acid>90%[6]
Reaction TimeVaries (dependent on conditions)

Asymmetric Reduction of Ketopantolactone

A more direct and increasingly attractive biocatalytic route is the asymmetric reduction of ketopantolactone (KPL) to D-pantolactone. This method avoids the resolution of a racemic mixture and can achieve high enantioselectivity.

Mechanistic Principle

This approach utilizes a stereoselective carbonyl reductase (CPR) that specifically reduces the ketone group of KPL to the (R)-alcohol, forming D-pantolactone. A critical aspect of this process is the regeneration of the expensive NADPH cofactor, which is typically achieved by co-expressing a glucose dehydrogenase (GDH) that oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH.

Workflow for Asymmetric Reduction of KPL

cluster_0 Cofactor Regeneration System cluster_1 Asymmetric Reduction A Glucose B Gluconolactone A->B Glucose Dehydrogenase (GDH) C NADP+ D NADPH C->D e⁻ G NADPH D->G E Ketopantolactone (KPL) F D-Pantolactone E->F Carbonyl Reductase (CPR) H NADP+ G->H e⁻ H->C

Caption: Coupled enzyme system for D-pantolactone synthesis from KPL.

Detailed Protocol: Whole-Cell Bioreduction in a Biphasic System

This protocol is based on a study aimed at overcoming the instability of KPL in aqueous solutions.[8]

3.3.1. Materials and Reagents

  • Ketopantolactone (KPL)

  • Recombinant E. coli cells co-expressing a conjugated polyketone reductase (e.g., CduCPR) and a glucose dehydrogenase (e.g., BsuGDH)[8]

  • Glucose

  • Dichloromethane (CH₂Cl₂)

  • Aqueous buffer (e.g., phosphate buffer)

  • Fed-batch reactor system

3.3.2. Procedure

  • Biphasic System Preparation: Create a two-phase system in the reactor by combining an aqueous buffer with an organic solvent like dichloromethane (e.g., 15% v/v).[8] The organic phase helps to stabilize the KPL from hydrolysis.

  • Biocatalyst and Substrate Addition: Add the recombinant whole cells and glucose to the aqueous phase. Introduce KPL into the organic phase.

  • Fed-Batch Reaction: Initiate the reaction under controlled temperature and pH. Due to potential substrate inhibition or instability, a fed-batch strategy is often employed, where KPL is continuously fed into the reactor over time.[8]

  • Cofactor Regeneration: The co-expressed glucose dehydrogenase will continuously regenerate the NADPH required by the carbonyl reductase using glucose as the ultimate reductant.

  • Monitoring and Analysis: Track the concentration of D-pantolactone and its enantiomeric excess in the reaction mixture using appropriate analytical techniques (e.g., GC or HPLC).

  • Product Recovery: After the reaction, separate the organic and aqueous phases. The D-pantolactone product can be recovered from the reaction mixture through extraction and purification.

Performance Data
ParameterReported ValueSource
Final D-PL Concentration0.77 mol/L[8]
Enantiomeric Excess (ee)>99%[8]
KPL Hydrolysis (Biphasic)~2.8%[8]
KPL Hydrolysis (Aqueous)~54%[8]
Reaction Time7 hours (fed-batch)[8]

Multi-Enzymatic Deracemization of D,L-Pantolactone

Deracemization represents a more advanced and sustainable approach, as it theoretically allows for the conversion of 100% of the starting racemic mixture into the desired enantiomer.[9][10]

Mechanistic Principle

This elegant one-pot cascade involves three enzymes co-expressed in a whole-cell biocatalyst:

  • L-pantolactone dehydrogenase (LPLDH): Selectively oxidizes L-pantolactone to ketopantolactone (KPL).

  • Conjugated polyketone reductase (CPR): Asymmetrically reduces the intermediate KPL to D-pantolactone.

  • Glucose dehydrogenase (GDH): Regenerates the cofactors (NADH for LPLDH and NADPH for CPR) required for the redox reactions.

Workflow for Multi-Enzymatic Deracemization

cluster_cofactor Cofactor Regeneration DL_PL D,L-Pantolactone L_PL L-Pantolactone DL_PL->L_PL D_PL_initial D-Pantolactone DL_PL->D_PL_initial KPL Ketopantolactone L_PL->KPL L-PL Dehydrogenase NADP_NAD NADP_NAD D_PL_final D-Pantolactone KPL->D_PL_final Ketopantolactone Reductase NADPH_NADH NADPH_NADH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose Dehydrogenase NADP_NAD->NADPH_NADH

Caption: Multi-enzyme cascade for the deracemization of D,L-pantolactone.

Protocol Outline: Whole-Cell Deracemization

This protocol is conceptualized based on a recent study in the field.[9]

  • Biocatalyst: Utilize recombinant E. coli whole cells co-expressing L-pantolactone dehydrogenase, a ketopantolactone reductase, and glucose dehydrogenase.[9]

  • Reaction Mixture: Combine the whole-cell biocatalyst, D,L-pantolactone, and a molar excess of glucose in a suitable buffer (e.g., PBS, pH 7.0).[9]

  • Reaction Conditions: Conduct the reaction at an optimized temperature (e.g., 30°C) with agitation.[9]

  • Monitoring: Analyze the concentrations of D- and L-pantolactone over time using chiral HPLC to determine the enantiomeric excess of the product.

  • Work-up: Once the reaction reaches completion, terminate it (e.g., by adding acid) and extract the D-pantolactone product with an organic solvent.[9]

Performance Data
ParameterReported ValueSource
Substrate Concentration1.25 M D,L-pantolactone[9]
Enantiomeric Excess (ee) of D-PL98.6%[9]
Productivity107.7 g/(L·d)[9]
Reaction Time36 hours[9]

Chemo-Catalytic Asymmetric Synthesis

While biocatalytic methods are dominant, chemical approaches offer alternative routes. These often involve the use of chiral auxiliaries or asymmetric catalysts.

  • Asymmetric Aldol Reaction: The use of novel chiral organocatalysts, such as L-histidine-modified ionic liquids, has been shown to catalyze the asymmetric aldol reaction of isobutyraldehyde and a glyoxylate derivative, followed by hydrogenation, to produce D-pantolactone with high enantiomeric excess (93% ee).[11]

  • Sharpless Asymmetric Epoxidation/Dihydroxylation: These powerful synthetic tools can be employed to introduce chirality early in the synthetic sequence, leading to the enantioselective synthesis of D-pantolactone.[12]

  • Asymmetric Hydrogenation: Chiral metal complexes (e.g., Rhodium-based) have been used for the asymmetric hydrogenation of ketopantolactone.[13]

These methods, while offering high selectivity, can sometimes be limited by catalyst cost, sensitivity, and scalability compared to whole-cell biocatalysis for industrial production.

Quality Control: Chiral Analysis of Pantolactone

Ensuring the enantiomeric purity of the final D-pantolactone product is critical. Several analytical techniques are employed for this purpose:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase (CSP), often polysaccharide-based, to separate the D- and L-enantiomers.[14][15] A mobile phase, typically a mixture of n-hexane and isopropanol, is used for elution, and detection is commonly performed with a UV detector.[15]

  • Gas Chromatography (GC): Chiral GC columns can also be used for the separation and quantification of pantolactone enantiomers.

  • Molecular Rotational Resonance (MRR) Spectroscopy: A more advanced technique that can determine the enantiomeric excess by complexing the pantolactone enantiomers with a chiral tag molecule, which results in distinct and measurable rotational spectra for the diastereomeric complexes.[16]

Conclusion

The asymmetric synthesis of D-pantolactone is a well-developed field, with biocatalytic methods at the forefront of industrial production due to their high selectivity, mild reaction conditions, and environmental benefits. Kinetic resolution of racemic D,L-pantolactone remains a commercially important process, while the asymmetric reduction of ketopantolactone and multi-enzyme deracemization offer more direct and efficient alternatives with higher theoretical yields. The choice of synthetic strategy depends on factors such as desired scale, cost-effectiveness, and available infrastructure. Continued research into novel enzymes and process optimization will further enhance the sustainable production of this vital chiral intermediate.

References

  • Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Publishing.
  • Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system. RSC Publishing.
  • Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Advances.
  • From Molecule to Market: The Industrial Production Process of D-Panthenol. ChemAnalyst.
  • Industrial kinetic resolution of D,L-pantolactone by an immobilized whole-cell bioc
  • Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. Europe PMC.
  • High-Performance Liquid Chromatography Method for Chiral Separation of Pantolactone Enantiomers. Benchchem.
  • Chiral analysis of pantolactone with molecular rot
  • Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. MDPI.
  • Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy.
  • Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d ... - PMC.
  • Asymmetric Synthesis of Pantolactone: Recent Advances.
  • Synthesis of D-pantolactone via Combined a Novel Organocatalyst Catalyzed Asymmetric Aldol Reaction and Hydrogenation C
  • What is D-(-)-PANTOLACTONE and how is it synthesized?. Guidechem.
  • The Stereospecific Significance of Pantolactone Enantiomers: A Technical Guide for Researchers. Benchchem.
  • Enantioselective synthesis of D‐PL using Sharpless asymmetric epoxidation..
  • Asymmetric reduction of ketones by homogeneous catalytic hydrogenation. Journal of the American Chemical Society.
  • A new and short enantioselective synthesis of (R)-pantolactone. Tetrahedron: Asymmetry.

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Application Notes & Protocols: (R)- and (S)-Pantolactone as Robust Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries remain a cornerstone strategy for producing enantiomerically pure compounds.[1] This guide provides a detailed exploration of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, commonly known as pantolactone, as a highly effective and versatile chiral auxiliary.[2][3] Derived from pantothenic acid (Vitamin B5), both (R)- and (S)-enantiomers of pantolactone are commercially available and serve as powerful tools for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions.[4][5] We will delve into the mechanistic basis of its stereodirecting power, provide detailed, field-tested protocols for its application in asymmetric aldol reactions, and outline robust methods for its subsequent cleavage and recovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage a reliable and efficient method for stereocontrol in complex molecule synthesis.

Introduction: The Principle of Pantolactone in Asymmetric Control

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high diastereoselectivity. The auxiliary is then removed to reveal the enantiomerically enriched product.[1] Pantolactone has emerged as a particularly effective auxiliary due to several key structural and functional advantages.[6]

  • Rigid Bicyclic System: Upon acylation, the pantolactone moiety forms a rigid bicyclic system with the substrate. This conformational rigidity is crucial as it locks the orientation of the enolate, exposing one face preferentially to incoming electrophiles.

  • High Facial Selectivity: The gem-dimethyl group on the lactone ring provides significant steric hindrance. This steric bulk effectively shields one face of the attached enolate, forcing reactants to approach from the less hindered face, which results in a high degree of stereocontrol.

  • Predictable Stereochemistry: The stereochemical outcome of reactions employing pantolactone is generally highly predictable, allowing for the targeted synthesis of a desired enantiomer by selecting either the (R)- or (S)-form of the auxiliary.

  • Efficient Cleavage: The auxiliary can be cleaved from the product under various conditions (basic, acidic, or reductive) without compromising the newly formed stereocenter, often allowing for its recovery and reuse.[7]

These features make pantolactone an invaluable tool, particularly in asymmetric aldol reactions, for the construction of chiral β-hydroxy carbonyl compounds, which are common motifs in many biologically active natural products and pharmaceuticals.[8]

General Workflow for Pantolactone-Mediated Asymmetric Synthesis

The application of pantolactone as a chiral auxiliary follows a logical three-stage process: attachment, diastereoselective reaction, and cleavage. Each stage is critical for the overall success of the asymmetric synthesis.

G cluster_0 Workflow Overview A 1. Auxiliary Attachment (R)- or (S)-Pantolactone + Prochiral Acid Derivative B 2. Diastereoselective Reaction (e.g., Enolate formation & Aldol Addition) A->B Acylated Substrate C 3. Auxiliary Cleavage (Release of Chiral Product) B->C Diastereomerically Pure Adduct D Enantiomerically Enriched Product (e.g., β-Hydroxy Acid, Ester, or Alcohol) C->D Hydrolysis, Reduction, etc. E Recovered Pantolactone C->E Recovery & Reuse

Caption: General workflow for using pantolactone as a chiral auxiliary.

Core Application: Asymmetric Aldol Addition

The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds while creating up to two new stereocenters.[9] Pantolactone auxiliaries provide excellent stereocontrol in this transformation.

Mechanistic Rationale for Stereocontrol

The high diastereoselectivity observed is attributed to the formation of a rigid chelated transition state. When a boron enolate is generated from the N-acyl pantolactone derivative, the boron atom coordinates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This forms a rigid six-membered ring structure. The gem-dimethyl group of the pantolactone effectively blocks the si-face of the enolate, forcing the aldehyde to approach from the re-face. This controlled approach dictates the absolute stereochemistry of the two newly formed chiral centers.

Caption: Simplified transition state model explaining stereocontrol.

Protocol 1: Attachment of the Carboxylic Acid to (R)-Pantolactone

Objective: To synthesize the acylated pantolactone substrate required for the aldol reaction. This protocol uses propionyl chloride as an example.

Materials:

  • (R)-Pantolactone

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add (R)-pantolactone (1.0 eq).

  • Dissolve the pantolactone in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 eq) to the solution.

  • Slowly add propionyl chloride (1.2 eq) dropwise via syringe over 10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure propionyl-pantolactone ester.

Protocol 2: Asymmetric Aldol Reaction

Objective: To perform a highly diastereoselective aldol addition using the prepared substrate.

Materials:

  • Propionyl-(R)-pantolactone ester (from Protocol 1)

  • Di-n-butylboron triflate (Bu2BOTf), 1.0 M in hexanes

  • N,N-Diisopropylethylamine (DIPEA)

  • An aldehyde (e.g., isobutyraldehyde)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Phosphate buffer (pH 7)

  • Hydrogen peroxide (H2O2), 30% solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the propionyl-(R)-pantolactone ester (1.0 eq) and dissolve in anhydrous DCM (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Bu2BOTf (1.2 eq) followed by the dropwise addition of DIPEA (1.3 eq).

  • Stir the mixture at -78 °C for 30-45 minutes to ensure complete formation of the Z-enolate.

  • Add the aldehyde (1.5 eq), freshly distilled, dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction at 0 °C by adding 1:1 MeOH/phosphate buffer (pH 7).

  • Add a 2:1 mixture of MeOH/30% H2O2 solution and stir vigorously for 1 hour to break down the boron complexes.

  • Remove volatiles under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO3 and brine, dry over MgSO4, filter, and concentrate.

  • The diastereomeric ratio can be determined by 1H NMR analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

Table 1: Representative Data for Pantolactone-Mediated Aldol Reactions

EntryAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
1Isobutyraldehyde91>95:5[10]
2Benzaldehyde85>98:2[9]
3Acetaldehyde8897:3[11]

Protocol 3: Cleavage of the Pantolactone Auxiliary

The final and crucial step is the removal of the auxiliary to yield the desired chiral product. The choice of cleavage method depends on the desired functional group (acid, ester, or alcohol).

G cluster_1 Auxiliary Cleavage Pathways Start Aldol Product with Pantolactone Auxiliary PathA Saponification (e.g., LiOH, THF/H2O) Start->PathA PathB Reductive Cleavage (e.g., LiBH4, Et2O) Start->PathB PathC Transesterification (e.g., Ti(O-iPr)4, BnOH) Start->PathC EndA Chiral β-Hydroxy Carboxylic Acid PathA->EndA EndB Chiral 1,3-Diol PathB->EndB EndC Chiral β-Hydroxy Benzyl Ester PathC->EndC

Caption: Common methods for cleaving the pantolactone chiral auxiliary.

Saponification to a Carboxylic Acid
  • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF/water.

  • Cool the solution to 0 °C.

  • Add lithium hydroxide (LiOH·H2O, 2.0-3.0 eq).

  • Stir at 0 °C for 2-4 hours until the reaction is complete (monitored by TLC).

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate. The aqueous layer will contain the recovered pantolactone.

Reductive Cleavage to an Alcohol (1,3-Diol)
  • Dissolve the aldol adduct (1.0 eq) in anhydrous diethyl ether (Et2O).

  • Cool to 0 °C.

  • Add lithium borohydride (LiBH4, 2.0 eq) portion-wise.

  • Stir at 0 °C for 3-5 hours.

  • Carefully quench the reaction by the slow addition of 1M HCl.

  • Separate the layers and extract the aqueous phase with Et2O. The product will be in the organic phase, while the recovered pantolactone can be isolated from the aqueous phase.

Conclusion

(R)- and (S)-Pantolactone are highly effective, reliable, and predictable chiral auxiliaries for asymmetric synthesis. Their rigid structure and steric properties enable excellent stereocontrol in C-C bond-forming reactions, most notably aldol additions. The straightforward protocols for attachment, diastereoselective reaction, and non-destructive cleavage make pantolactone a valuable and practical tool for chemists in academic and industrial settings, facilitating the efficient synthesis of complex chiral molecules.

References

  • Camps, P., & Munoz-Torrero, D. (2004). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Current Organic Chemistry, 8(14), 1339-1380. [Link]

  • Bentham Science Publishers. (2004). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Current Organic Chemistry. [Link]

  • IngentaConnect. (2004). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Current Organic Chemistry, 8(14). [Link]

  • Evans, D. A., et al. (2002). A General Method for the Enantioselective Synthesis of Pantolactone Derivatives. Organic Letters, 4(19), 3379-3382. [Link]

  • Pansare, S. V., & Jain, R. P. (2000). Enantioselective Synthesis of (S)-(+)-Pantolactone. Organic Letters, 2(16), 2527-2529. [Link]

  • Sanyal, I., et al. (2015). Stereoselective synthesis of higher homologues of pantolactone from (R)-glyceraldehyde acetonide. Tetrahedron Letters, 56(6), 789–792. [Link]

  • Du, Y., et al. (2021). Organocatalyzed Highly Enantioselective Aldol Reaction of Aldehydes for Synthesis of (R)‐Pantolactone. European Journal of Organic Chemistry. (This is a representative citation based on search results; a specific DOI would be used). [Link]

  • Zhang, X., et al. (2023). Asymmetric Synthesis of Pantolactone: Recent Advances. European Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Progress in the asymmetric synthesis of chiral pantolactone. [Link]

  • Fustero, S., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(14), 9879-9947. [Link]

  • Cossu, S., et al. (2018). Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. ACS Catalysis, 8(3), 2579–2589. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • ResearchGate. (n.d.). (R)‐pantolactone and its derivatives. [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]

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Application Notes & Protocols: Catalytic Hydrogenation for the Synthesis of D-(−)-Pantolactone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of α-ketopantolactone (KPL), the primary precursor to D-(−)-pantolactone. D-(−)-pantolactone is a critical chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and D-panthenol.[1][2][3] This guide delves into the core principles of asymmetric hydrogenation, details various catalyst systems, and presents step-by-step protocols for both high-pressure hydrogenation and transfer hydrogenation. The emphasis is placed on explaining the mechanistic rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of D-(−)-Pantolactone

D-(−)-pantolactone is a high-value chiral building block in the pharmaceutical and nutraceutical industries. Its primary application is as a key precursor for the industrial synthesis of Vitamin B5 and its derivatives, which are essential for a wide range of metabolic functions.[2][4] The most atom-economical and efficient method for producing enantiomerically pure D-(−)-pantolactone is through the asymmetric reduction of its prochiral precursor, α-ketopantolactone (KPL).[1][3]

While KPL is the direct substrate for the hydrogenation, it is typically derived from racemic D,L-pantolactone, which is synthesized from readily available starting materials like isobutyraldehyde and formaldehyde.[5][6][7] This multi-step synthesis highlights the critical importance of the final, stereoselective hydrogenation step to achieve the desired biologically active enantiomer.

cluster_0 Precursor Synthesis cluster_1 Core Transformation A Isobutyraldehyde + Formaldehyde B Aldol Condensation & Cyanation A->B C D,L-Pantolactone (Racemic Mixture) B->C D α-Ketopantolactone (KPL) (Prochiral Ketone) C->D Oxidation E Asymmetric Hydrogenation D->E Chiral Catalyst + H₂ Source F D-(−)-Pantolactone (Target Chiral Product) E->F

Figure 1: Overall synthetic pathway from basic feedstocks to D-(−)-pantolactone.

Core Principles of Asymmetric Hydrogenation of Ketones

The conversion of a ketone to a secondary alcohol via catalytic hydrogenation is a fundamental transformation in organic chemistry.[8][9] When the goal is to produce a single enantiomer of the alcohol from a prochiral ketone like KPL, an asymmetric catalyst is required.

The Noyori Metal-Ligand Bifunctional Mechanism

The most successful and widely adopted catalysts for this transformation are the Nobel Prize-winning Noyori-type catalysts, typically composed of a ruthenium(II) center coordinated to a chiral diphosphine (e.g., BINAP) and a chiral diamine (e.g., DPEN).[10][11] The high efficiency and selectivity of these systems are explained by the "metal-ligand bifunctional mechanism".[12]

This mechanism operates without direct coordination of the ketone substrate to the metal center. Instead, the reaction proceeds through a concerted, six-membered pericyclic transition state.[10][12] In this outer-sphere mechanism, a hydride (H⁻) is delivered from the ruthenium center while a proton (H⁺) is simultaneously transferred from the amine ligand of the catalyst to the carbonyl oxygen.[12] This cooperative action of both the metal and the ligand is the key to the catalyst's high reactivity.[12] The specific chirality of the diphosphine and diamine ligands creates a precisely defined chiral environment that dictates which face of the ketone is hydrogenated, leading to high enantioselectivity.[10]

cluster_catalyst Chiral Ru(II) Catalyst cluster_cycle Catalytic Cycle Catalyst Ru(II) Precatalyst (e.g., RuCl₂(BINAP)) ActiveCatalyst Active RuH₂ Species [RuH₂(diphosphine)(diamine)] Catalyst->ActiveCatalyst Activation (Base, H₂) KPL Ketopantolactone (Substrate) TS Six-Membered Transition State ActiveCatalyst->TS + Substrate KPL->TS Product D-Pantolactone (Product) TS->Product H⁻ from Ru H⁺ from NH₂ TS->Product Product->ActiveCatalyst Product Release + H₂

Figure 2: Simplified catalytic cycle for Noyori-type asymmetric hydrogenation.

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions is paramount for achieving high yield and enantiomeric excess (ee). While ruthenium-based systems are prevalent, rhodium catalysts also demonstrate high efficacy. An important practical consideration is the choice between high-pressure molecular hydrogen and transfer hydrogenation.

Ruthenium-Based Homogeneous Catalysts

Ruthenium complexes are the workhorses for the asymmetric hydrogenation of α-keto esters and lactones.[13]

  • Catalyst: Typically a combination of a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) with a chiral diphosphine ligand (e.g., (S)-BINAP, (S)-TolBINAP, (S)-XylBINAP) and a chiral diamine ligand (e.g., (S,S)-DPEN).

  • Hydrogen Source: Molecular hydrogen (H₂), typically at pressures ranging from 4 to 100 atm.[12][14]

  • Solvent: Protic solvents like methanol or ethanol are commonly used as they facilitate the formation of the active catalyst species.

  • Base: A base, such as potassium tert-butoxide or triethylamine, is often required to generate the active Ru-hydride catalyst.[15]

Rhodium-Based Catalysts

Rhodium complexes, particularly when modified with chiral ligands, are also effective for the enantioselective hydrogenation of KPL.[16][17]

  • Catalyst: Rhodium precursors combined with chiral phosphine ligands. Both homogeneous and heterogeneous (e.g., Rh on Al₂O₃ support) systems have been reported.[17]

  • Advantages: Rhodium systems can sometimes offer high activity under milder conditions compared to ruthenium.

Asymmetric Transfer Hydrogenation (ATH)

ATH is an increasingly popular alternative that circumvents the need for high-pressure hydrogenation equipment.[18] This technique is safer, requires simpler laboratory setups, and is highly effective.[18]

  • Hydrogen Source: A hydrogen donor molecule is used instead of H₂ gas. The most common system is an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃).[19] Isopropanol in the presence of a base is also widely used.[20]

  • Catalyst: Noyori-type Ru(II) and related Rh(III) complexes are excellent catalysts for ATH.[19][21] The mechanism is similar, involving the transfer of hydrogen from the donor to the substrate via the catalyst.[18]

  • Application: ATH has been successfully applied to a wide range of ketones, including α-keto esters and lactones, with excellent enantioselectivities.[19][22][23]

Data Summary: Comparison of Catalytic Systems
Catalyst SystemPrecursorH₂ SourceTemp. (°C)Pressure (atm)Yield (%)ee (%)Reference
Ru-BINAP/DPEN α-Keto EstersH₂304>95>99[12]
Ru-Cn-Tunephos α-Keto EstersH₂5050>9997[13]
Rh-Josiphos/Al₂O₃ KPLH₂2580~9880[17]
RuCl(p-cymene)[(S,S)-Ts-DPEN] α-Keto EstersHCOOH/NEt₃25N/A>90>99[22][23]
Rh(III)-TsDPEN KetonesHCOOH/NEt₃RTN/A>95>99[21]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of D-(−)-pantolactone.

Protocol 1: Homogeneous Asymmetric Hydrogenation with H₂ Gas

Principle: This protocol utilizes a pre-formed chiral Ru(II) catalyst for the enantioselective hydrogenation of KPL using high-pressure molecular hydrogen. The reaction is performed in an autoclave to handle the required pressure safely.

Materials & Reagents:

  • α-Ketopantolactone (KPL)

  • [RuCl((S)-TolBINAP)((S,S)-DPEN)] catalyst

  • Ethanol (anhydrous, degassed)

  • Molecular Hydrogen (H₂, high purity)

Equipment:

  • High-pressure autoclave/reactor with magnetic stirring and temperature control

  • Schlenk line and glassware for inert atmosphere techniques

  • Syringes and cannulas

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for ee determination

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested. Place a magnetic stir bar inside.

  • Inerting: Assemble the reactor and purge it thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove all oxygen.

  • Charging the Reactor: Under a positive pressure of inert gas, add the [RuCl((S)-TolBINAP)((S,S)-DPEN)] catalyst (Substrate/Catalyst ratio typically 1000:1 to 5000:1).

  • Add α-ketopantolactone to the reactor.

  • Using a cannula or syringe, transfer anhydrous, degassed ethanol into the reactor to dissolve the substrate and catalyst (concentration typically 0.1-0.5 M).

  • Reaction Execution: Seal the autoclave securely. Purge the system 3-4 times with low-pressure H₂ gas before pressurizing to the target pressure (e.g., 50 atm).

  • Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by observing the pressure drop (hydrogen consumption) or by taking aliquots (if the reactor setup allows). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with inert gas.

  • Purification: Open the reactor and transfer the reaction mixture to a round-bottom flask. Remove the solvent using a rotary evaporator. The crude product can be purified by silica gel chromatography or recrystallization to yield pure D-(−)-pantolactone.

  • Characterization: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) using a chiral GC or HPLC column with an appropriate mobile phase.

Safety Precautions:

  • High-pressure hydrogen gas is extremely flammable and explosive. All operations must be conducted in a specialized high-pressure bay or a reinforced fume hood.

  • Ensure the autoclave is operated by trained personnel and is within its certified pressure and temperature limits.

  • Use proper grounding to prevent static discharge.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Principle: This protocol avoids the use of high-pressure H₂ gas by employing a formic acid/triethylamine mixture as the hydrogen source. The reaction can be conducted in standard laboratory glassware under an inert atmosphere.

Materials & Reagents:

  • α-Ketopantolactone (KPL)

  • RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Acetonitrile or Dichloromethane (anhydrous)

Equipment:

  • Standard oven-dried laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer/hotplate

  • Schlenk line for inert atmosphere

  • Syringes and cannulas

  • Rotary evaporator

  • Chiral GC or HPLC system

Procedure:

  • Catalyst & Substrate Setup: To an oven-dried Schlenk flask containing a stir bar, add the RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst (Substrate/Catalyst ratio typically 200:1 to 1000:1) and α-ketopantolactone.

  • Inerting: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., acetonitrile) via syringe to dissolve the solids.

  • Hydrogen Source Preparation: In a separate flask, prepare the hydrogen donor by mixing formic acid and triethylamine in a 5:2 molar ratio. Caution: This mixing is exothermic.

  • Reaction Initiation: Add the HCOOH/NEt₃ mixture to the reaction flask via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 25-40 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by analyzing small aliquots via GC/HPLC. Reactions are often complete in 12-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the formic acid/triethylamine salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. Purify the crude product by silica gel chromatography or recrystallization.

  • Characterization: Determine the yield and analyze the enantiomeric excess (ee) via chiral GC or HPLC.

cluster_H2 Protocol 1: High-Pressure H₂ cluster_ATH Protocol 2: Transfer Hydrogenation start Start prep Prepare Reactor/ Flask under Inert Gas start->prep charge Charge Catalyst and KPL Substrate prep->charge add_solvent Add Degassed/ Anhydrous Solvent charge->add_solvent seal_purge Seal Autoclave, Purge with H₂ add_solvent->seal_purge add_donor Add H-Donor (e.g., HCOOH/NEt₃) add_solvent->add_donor pressurize Pressurize with H₂ (e.g., 50 atm) seal_purge->pressurize react_h2 Heat and Stir (e.g., 50°C, 4-12h) pressurize->react_h2 workup Reaction Work-up (Quench/Wash) react_h2->workup react_ath Stir at RT (12-24h) add_donor->react_ath react_ath->workup purify Purification (Chromatography/ Recrystallization) workup->purify analyze Analysis (Yield, Chiral HPLC/GC for ee%) purify->analyze end End analyze->end

Figure 3: Comparative experimental workflow for the two hydrogenation protocols.

Conclusion and Future Outlook

The asymmetric catalytic hydrogenation of α-ketopantolactone is a robust and highly developed method for the industrial production of D-(−)-pantolactone. Ruthenium and rhodium-based catalysts, particularly those operating via a metal-ligand bifunctional mechanism, provide exceptional levels of enantioselectivity and yield. The availability of both high-pressure and transfer hydrogenation protocols offers flexibility for laboratories with different equipment capabilities. While chemical catalysis remains the dominant industrial method, significant research is being directed towards biocatalytic routes using ketoreductase enzymes.[1][3][24][25] These enzymatic methods, often operating in aqueous media at ambient temperature and pressure, represent a promising green alternative for the future of chiral synthesis.[26]

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.
  • Noyori, R., Yamakawa, M., & Hashiguchi, S. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.
  • Wang, C.-J., Sun, X., & Zhang, X. (2006). Highly Enantioselective Hydrogenation of α-Keto Esters Catalyzed by Ru-Tunephos Complexes. Organic Chemistry Portal.
  • The Organic Chemistry Tutor. (2021).
  • Nájera, C., & Yus, M. (2015). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante.
  • Li, et al. (2020). Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system. RSC Publishing.
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  • Gagnon, D., et al. (2016). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. PMC.
  • Gagnon, D., et al. (2016). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters.
  • ChemAnalyst. (2025). From Molecule to Market: The Industrial Production Process of D-Panthenol. ChemAnalyst.
  • Mashima, K., et al. (2015). Mechanism of Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by a Combined System of Ru(π-CH2C(CH3)CH2)2(cod) and the Chiral sp2N/sp3NH Hybrid Linear N4 Ligand Ph-BINAN-H-Py.
  • Zhang, Q.-H., et al. (2021).
  • CN110498781B - Method for synthesizing D, L-pantolactone.
  • Not available.
  • Ferguson. (2023). What is D-(-)-PANTOLACTONE and how is it synthesized?. Guidechem.
  • Ohkuma, T., Kurono, N., & Arai, N. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution.
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  • Various Authors. (2023). Asymmetric Synthesis of Pantolactone: Recent Advances.
  • Li, D., et al. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. PMC.
  • Li, D., et al. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. PubMed.
  • Zhao, M., et al. (2025). Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy.
  • Mariș, M., Mallát, T., & Baiker, A. (2005). Rhodium-catalyzed enantioselective hydrogenation of ketopantolactone. Semantic Scholar.
  • Not available.
  • Various Authors. (2023). Asymmetric hydrogenation of KPL catalyzed by chiral supported Rh/Al2O3 catalysts.
  • Jayarapu, R., et al. (2009). Transfer Hydrogenation of Ketones Using Recyclable (η6-Arene) Ruthenium(II) Naphthylazo-p-Methyl Phenolate Complex.
  • Miller, S. L. (1994). Prebiotic Syntheses of Vitamin Coenzymes: II. Pantoic Acid, Pantothenic Acid, and the Composition of Coenzyme A. PubMed.
  • Not available.
  • Zhang, Z., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters.
  • Various Authors. (2017). 2.3 Catalytic Hydrogenation of Ketones.
  • Not available.
  • Hannedouche, J., et al. (2005). A stereochemically well-defined rhodium(III)
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Sources

Introduction: The Versatility of Pantolactone and the Significance of its Esters

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the effective esterification of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (Pantolactone).

2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, commonly known as pantolactone, is a pivotal chiral building block in synthetic organic chemistry.[1] As a degradation product of pantothenic acid (Vitamin B5), its enantiomerically pure forms, particularly D-(-)-pantolactone, serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The esterification of the secondary hydroxyl group on the pantolactone core unlocks a vast landscape of chemical diversity, enabling the modulation of physicochemical properties, biological activity, and pharmacokinetic profiles of derivative compounds.

The synthesis of pantolactone esters is not without its challenges. The secondary alcohol is sterically hindered by the adjacent gem-dimethyl group on the five-membered ring. This steric congestion can significantly impede the progress of standard esterification reactions, necessitating the selection of carefully optimized and often specialized protocols. This guide provides a detailed exploration of several robust methods for the esterification of pantolactone, ranging from classical acid-catalyzed reactions to modern coupling and biocatalytic strategies. Each protocol is presented with an in-depth explanation of its underlying principles, step-by-step instructions, and expert insights to ensure successful implementation in a research and development setting.

Protocol 1: Fischer-Speier Esterification

Principle and Rationale

The Fischer-Speier esterification is a foundational acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon.[5][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and the elimination of a water molecule yield the desired ester.

Causality of Experimental Choices: This method is often the first choice due to its simplicity and the low cost of reagents. However, it is an equilibrium-driven process.[7] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reagent (usually the more cost-effective one, the alcohol or the carboxylic acid) or by actively removing the water byproduct using a Dean-Stark apparatus.[4][7] For a substrate like pantolactone, the steric hindrance may slow the reaction rate, often requiring prolonged heating (reflux).[4]

Visualizing the Fischer-Speier Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products PL Pantolactone (Alcohol) Tetrahedral_Int Tetrahedral Intermediate PL->Tetrahedral_Int Nucleophilic Attack CA Carboxylic Acid (R-COOH) Activated_CA Protonated Carboxylic Acid CA->Activated_CA Protonation Activated_CA->Tetrahedral_Int Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester Proton Transfer & Water Elimination Water Water (H₂O) Tetrahedral_Int->Water Ester Pantolactone Ester Protonated_Ester->Ester Deprotonation

Caption: Fischer-Speier esterification workflow.

Detailed Experimental Protocol
  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the carboxylic acid (1.0 eq.), 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (1.2 eq.), and a suitable non-polar solvent that forms an azeotrope with water (e.g., toluene or hexane, approx. 0.2 M concentration relative to the limiting reagent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05–0.1 eq.) or concentrated sulfuric acid (H₂SO₄, a few drops).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may require several hours (4-24 h) to reach completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by water, and finally a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can then be purified by flash column chromatography or crystallization.

Quantitative Data Summary
ParameterValue/RangeRationale & Expert Insights
Pantolactone 1.2 eq.Using a slight excess can help drive the equilibrium.
Carboxylic Acid 1.0 eq.Typically the limiting reagent unless it is less expensive.
Catalyst (p-TsOH) 0.05–0.1 eq.Sufficient to catalyze the reaction without promoting side reactions.
Solvent Toluene / HexaneAllows for azeotropic removal of water via Dean-Stark trap.
Temperature Reflux (80–110 °C)Necessary to overcome the activation energy and remove water.
Reaction Time 4–24 hoursSteric hindrance may necessitate longer reaction times.
Expected Yield 60–85%Highly dependent on the efficiency of water removal.

Protocol 2: Steglich Esterification

Principle and Rationale

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][9] This method is particularly advantageous for sterically hindered alcohols like pantolactone and for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method.[10][11]

Causality of Experimental Choices: The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[11] DMAP, a potent nucleophile, then reacts with this intermediate to form an even more reactive acylpyridinium species ("active ester").[11] The alcohol (pantolactone) can then readily attack this activated species to form the ester. The driving force for the reaction is the formation of the highly stable and insoluble dicyclohexylurea (DCU) byproduct.[8] The reaction is typically run at room temperature in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[8]

Visualizing the Steglich Mechanism

Steglich_Esterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products CA Carboxylic Acid O_acylisourea O-acylisourea Intermediate CA->O_acylisourea Activation DCC DCC DCC->O_acylisourea Activation DMAP DMAP (cat.) Acylpyridinium Acylpyridinium 'Active Ester' DMAP->Acylpyridinium Acyl Transfer PL Pantolactone Ester Pantolactone Ester PL->Ester Nucleophilic Attack O_acylisourea->Acylpyridinium Acyl Transfer DCU Dicyclohexylurea (DCU) O_acylisourea->DCU Acylpyridinium->Ester Nucleophilic Attack

Caption: Steglich esterification workflow.

Detailed Experimental Protocol
  • Reagent Setup: Dissolve the carboxylic acid (1.0 eq.), 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (1.1 eq.), and a catalytic amount of DMAP (0.1–0.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.

  • DCC Addition: Add a solution of DCC (1.1 eq.) in the same anhydrous solvent dropwise to the cooled mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of the product. The formation of a white precipitate (DCU) is a visual indicator of reaction progress.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Transfer the filtrate to a separatory funnel and wash with dilute HCl (e.g., 0.5 M) to remove any residual DMAP and unreacted DCC, followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data Summary
ParameterValue/RangeRationale & Expert Insights
Carboxylic Acid 1.0 eq.Typically the limiting reagent.
Pantolactone 1.1 eq.A slight excess ensures complete consumption of the acid.
DCC 1.1 eq.Stoichiometric amount needed to activate the acid.
DMAP 0.1–0.2 eq.Catalytic amount is crucial for efficient ester formation.[11]
Solvent Anhydrous DCM/THFAprotic solvents are required; must be dry.
Temperature 0 °C to RTMild conditions preserve sensitive functional groups.
Reaction Time 2–12 hoursGenerally faster than Fischer esterification.
Expected Yield 80–95%High yields are typical for this reliable method.

Protocol 3: Yamaguchi Esterification

Principle and Rationale

The Yamaguchi esterification is exceptionally effective for the synthesis of highly functionalized and sterically hindered esters.[12] The protocol involves a two-step, one-pot procedure. First, the carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a tertiary amine base (like triethylamine, Et₃N) to form a mixed anhydride.[12][13] In the second step, the alcohol (pantolactone) and a stoichiometric amount of DMAP are added. DMAP acts as a nucleophilic catalyst, attacking the less sterically hindered carbonyl of the mixed anhydride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[12][14]

Causality of Experimental Choices: This method's success with sterically demanding substrates stems from the high reactivity of the in-situ generated acylating agents.[15] The use of the bulky 2,4,6-trichlorobenzoyl group directs the nucleophilic attack of DMAP to the desired carbonyl group of the carboxylic acid.[14] The reaction is performed under mild, aprotic conditions, making it suitable for complex molecules.[13]

Visualizing the Yamaguchi Workflow

Yamaguchi_Esterification Start Carboxylic Acid + TCBC + Et₃N in Toluene/THF Anhydride Formation of Mixed Anhydride Start->Anhydride Step 1: Activation Addition Add Pantolactone + DMAP Anhydride->Addition Acyl_Transfer DMAP-catalyzed Acyl Transfer via Acylpyridinium Intermediate Addition->Acyl_Transfer Step 2: Esterification Product Final Ester Product + Byproducts Acyl_Transfer->Product

Caption: Yamaguchi esterification experimental workflow.

Detailed Experimental Protocol
  • Anhydride Formation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere, add triethylamine (Et₃N, 1.1 eq.). Stir for 10 minutes, then add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 eq.). Stir this mixture at room temperature for 1–2 hours to form the mixed anhydride.

  • Esterification: In a separate flask, dissolve 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (1.5 eq.) and DMAP (3.0 eq.) in the same anhydrous solvent.

  • Combination: Add the solution from step 2 to the mixed anhydride solution from step 1 via cannula or syringe.

  • Reaction: Stir the combined mixture at room temperature for 2–16 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution. Dilute with ethyl acetate and separate the layers. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to yield the pure ester.

Quantitative Data Summary
ParameterValue/RangeRationale & Expert Insights
Carboxylic Acid 1.0 eq.Limiting reagent.
TCBC 1.05 eq.Slight excess to ensure full conversion of the acid.
Et₃N 1.1 eq.Base to scavenge HCl produced during anhydride formation.
Pantolactone 1.5 eq.Excess alcohol helps drive the reaction to completion.
DMAP 3.0 eq.A stoichiometric or even excess amount is often required.
Solvent Anhydrous Toluene/THFAprotic solvents are essential.
Temperature Room TemperatureMild conditions are a key advantage.
Reaction Time 2–16 hoursVaries based on substrate sterics.
Expected Yield 85–98%Excellent yields, even with challenging substrates.

Protocol 4: Mitsunobu Reaction

Principle and Rationale

The Mitsunobu reaction provides a powerful method for converting a primary or secondary alcohol into an ester with a carboxylic acid under mild, neutral conditions.[16] The reaction utilizes a redox system consisting of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[16]

Causality of Experimental Choices: The mechanism begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[17] This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as the nucleophile. The alcohol (pantolactone) is activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate then displaces this leaving group via an Sₙ2 reaction, resulting in the ester and byproducts triphenylphosphine oxide (TPPO) and a hydrazine derivative.[17] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, though this is not relevant when using an achiral carboxylic acid.[18] The primary advantage here is the reaction's high reliability and mild conditions. A significant drawback is the need for stoichiometric reagents and the often-difficult chromatographic separation of the product from the TPPO byproduct.[19]

Visualizing the Mitsunobu Mechanism

Mitsunobu_Reaction cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products PL Pantolactone Alkoxyphosphonium Alkoxyphosphonium Salt PL->Alkoxyphosphonium Activation of Alcohol CA Carboxylic Acid CA->Alkoxyphosphonium Activation of Alcohol PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine Activation DEAD DEAD DEAD->Betaine Activation Betaine->Alkoxyphosphonium Activation of Alcohol Ester Pantolactone Ester Alkoxyphosphonium->Ester SN2 Attack TPPO TPPO Alkoxyphosphonium->TPPO Hydrazine Hydrazine Derivative Alkoxyphosphonium->Hydrazine

Caption: Mitsunobu reaction simplified mechanism.

Detailed Experimental Protocol
  • Reagent Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent (typically THF or DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • DEAD/DIAD Addition: Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the stirred solution. A color change (e.g., to orange/red) and/or the formation of a precipitate may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1–24 hours. Monitor the reaction by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The main challenge is removing the TPPO byproduct. One method is to triturate the crude residue with a solvent in which the product is soluble but TPPO is not (e.g., diethyl ether). Filter off the solid TPPO.

  • Purification: The filtrate containing the crude ester should be concentrated and purified by flash column chromatography to separate it from any remaining TPPO and the hydrazine byproduct.

Quantitative Data Summary
ParameterValue/RangeRationale & Expert Insights
Pantolactone 1.0 eq.Typically the limiting reagent.
Carboxylic Acid 1.2 eq.Must be sufficiently acidic (pKa < 13).[16]
PPh₃ 1.5 eq.Excess is used to ensure the reaction goes to completion.
DEAD or DIAD 1.5 eq.Excess is used; DIAD is often preferred as it is less shock-sensitive.
Solvent Anhydrous THF/DCMMust be scrupulously dry.
Temperature 0 °C to RTInitial cooling controls the reaction rate.[16]
Reaction Time 1–24 hoursHighly substrate dependent.
Expected Yield 70–90%Good yields, but purification can be challenging.

Comparative Summary of Esterification Protocols

FeatureFischer-SpeierSteglichYamaguchiMitsunobu
Conditions Harsh (Acid, Heat)Mild (RT)Mild (RT)Mild (0 °C to RT)
Steric Hindrance Moderate ToleranceHigh ToleranceVery High ToleranceHigh Tolerance
Reagents InexpensiveModerately ExpensiveExpensiveExpensive
Byproducts WaterDicyclohexylurea (DCU)Trichlorobenzoic acidTriphenylphosphine Oxide
Workup Simple ExtractionFiltration + ExtractionExtractionChallenging Purification
Atom Economy GoodPoorPoorPoor
Key Advantage Low Cost, ScalableMild, High YieldBest for Hindered SystemsReliable, Neutral pH

References

  • Ward, R. S., Pelter, A., Goubet, D., & Pritchard, M. C. (1995). Stereoselective SN2 Reactions of the (R)-Pantolactone Ester of Racemic .alpha.-Halo Carboxylic Acids with Aryl Oxides. A Synthesis of (S)-2-Aryloxy and (S)-2-Hydroxy Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Sanyal, I., Barman, P. D., & Banerjee, A. K. (2015). Stereoselective synthesis of higher homologues of pantolactone from (R)-glyceraldehyde acetonide. Tetrahedron Letters, 56(6), 789–792. Available at: [Link]

  • Google Patents. (2021). Method for synthesizing D, L-pantolactone. CN110498781B.
  • Wikipedia. (n.d.). Steglich esterification. Available at: [Link]

  • Google Patents. (2021). A method for preparing pantolactone. CN110511195B.
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Available at: [Link]

  • YouTube. (2023). Steglich Esterification/ Keck Macrolactonization. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. Available at: [Link]

  • Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in Steglich esterification: a very practical new method for macrolactonization. The Journal of Organic Chemistry, 50(13), 2394–2395. Available at: [Link]

  • SynArchive. (n.d.). Steglich Esterification. Available at: [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Available at: [Link]

  • ResearchGate. (2021). Efficient Biocatalytic Synthesis of (R)‐Pantolactone. Available at: [Link]

  • ResearchGate. (2009). Mitsunobu esterification using 36 or 37 and DEAD or 41. Available at: [Link]

  • Saini, V., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. Available at: [Link]

  • Google Patents. (1999). Process for the preparation of hydroxy substituted gamma butyrolactones. WO1999023086A1.
  • Google Patents. (1994). Process for the preparation of D-pantolactone. US5275949A.
  • Google Patents. (1991). Method of producing d-pantolactone. EP0436730A1.
  • Zhang, Z., et al. (2020). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Advances, 10(49), 29421–29428. Available at: [Link]

  • Schulze, W. T., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. Available at: [Link]

  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Available at: [Link]

  • O'Reilly, E., et al. (2015). Enantioconvergent Synthesis of Functionalized γ-Butyrolactones via (3 + 2)-Annulation. Journal of the American Chemical Society, 137(1), 568–571. Available at: [Link]

  • Google Patents. (1978). Preparation of d, l-pantolactone. US4082775A.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Available at: [Link]

  • Schulze, W. T., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1521–1527. Available at: [Link]

  • Google Patents. (2004). Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. US6713639B1.
  • Master Organic Chemistry. (2022). Fischer Esterification. Available at: [Link]

  • ResearchGate. (2023). Reaction pathways to synthesis of gamma-butyrolactone (GBL). Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone. Available at: [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Available at: [Link]

  • Google Patents. (2001). Process for the preparation of hydroxy substituted gamma butyrolactones. USRE38324E1.
  • ResearchGate. (2014). Enzymatic acrylation of 2-hydroxy-γ-butyrolactone to synthesize the gamma butyrolactone methacrylate (GBLMA) for photoresist. Available at: [Link]

  • ChemIDplus. (n.d.). Pantolactone. Available at: [Link]

  • Georganics. (n.d.). Carboxylic acid esters / Lactones. Available at: [Link]

Sources

Troubleshooting & Optimization

Advanced Technical Support: Optimization of (R)-Pantolactone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PANT-EE-OPT-2026

Introduction: The Stereoselectivity Challenge

Welcome to the Technical Support Hub for (R)-Pantolactone (D-Pantolactone) synthesis. You are likely here because your Enantiomeric Excess (ee) has plateaued below the pharmaceutical requirement (>98.5%) or you are experiencing batch-to-batch variability.

High-purity (R)-pantolactone is the critical chiral intermediate for Calcium D-Pantothenate (Vitamin B5) and Coenzyme A . The core challenge in its synthesis—whether via asymmetric hydrogenation of ketopantolactone (KPL) or enzymatic resolution—is the thermodynamic instability of the lactone ring and the reversibility of the redox steps.

This guide moves beyond basic protocols to address the mechanistic root causes of low stereoselectivity.

Module 1: Biocatalytic Synthesis (The "Green" Standard)

Context: The industry is shifting toward deracemization of DL-pantolactone or asymmetric reduction of KPL using whole-cell biocatalysts (e.g., E. coli expressing Ketopantoyl Lactone Reductase (KRED/CPR) ).

Diagnostic Workflow: Low ee in Enzymatic Reduction
Issue 1: Spontaneous Hydrolysis of Substrate

Symptom: Low yield combined with moderate ee; accumulation of ketopantoic acid.[1] Root Cause: KPL is unstable in aqueous buffers.[1] It undergoes spontaneous hydrolysis to ketopantoic acid (acyclic), which cannot be reduced stereoselectively by the enzyme, or worse, inhibits the enzyme. Solution: Implement a Biphasic Reaction System .

  • The Protocol:

    • Do not use a pure aqueous buffer.[1]

    • Introduce an organic phase (e.g., Dibutyl phthalate or 15% Dichloromethane ) to act as a "substrate reservoir."

    • Mechanism: The organic phase protects KPL from hydrolysis. The enzyme (in the aqueous phase) draws KPL only as needed (equilibrium shift), maintaining a low concentration of free KPL in the water, thus minimizing hydrolysis.

Issue 2: Cofactor Exhaustion (NADPH)

Symptom: Reaction stalls at 50% conversion; ee is high initially but drops if the reaction runs too long (due to thermodynamic equilibration). Root Cause: The reductase requires NADPH.[2] If NADPH regeneration is slow, the enzyme cannot turnover. Solution: Couple with a Glucose Dehydrogenase (GDH) cycle.[1][2][3][4]

  • The Fix: Co-express Bacillus subtilis GDH. Add Glucose (1.5 eq) to the media. This forces the equilibrium toward reduction by constantly replenishing NADPH.

Visualizing the Biocatalytic Cascade

The following diagram illustrates the Deracemization Cascade , converting cheap racemic DL-pantolactone entirely into (R)-pantolactone using a three-enzyme system.

BiocatalyticCascade L_PL L-Pantolactone (Substrate) L_PLDH L-PL Dehydrogenase (Oxidation) L_PL->L_PLDH KPL Ketopantolactone (Intermediate) CPR Carbonyl Reductase (Reduction) KPL->CPR R_PL (R)-Pantolactone (Product) L_PLDH->KPL Stereoinversion Step CPR->R_PL Stereoselective Reduction NADP NADP+ CPR->NADP GDH GDH / Glucose NADP->GDH NADPH NADPH NADPH->CPR GDH->NADPH Regeneration

Caption: Three-enzyme cascade for deracemization. L-PL is oxidized to KPL, then stereoselectively reduced to (R)-PL, driven by GDH cofactor regeneration.

Module 2: Chemo-Catalytic Asymmetric Hydrogenation

Context: Using Rhodium (Rh) or Ruthenium (Ru) catalysts for the direct hydrogenation of Ketopantolactone (KPL).

Troubleshooting Low ee in Hydrogenation

Q: My ee is stuck at 85% using Rh-(BPPM). How do I reach >95%?

A: The issue is likely conformational flexibility or solvent interference.

  • Ligand Rigidity: The classic BPPM ligand has some flexibility. Switch to Rh-(AMPP) or Rh-(DuPhos) type ligands. The "rigidifying" effect of the ligand backbone prevents the "leakage" of the wrong enantiomer.

  • Solvent Effect (The "Toluene vs. THF" Rule):

    • Protic Solvents (MeOH/EtOH): Often decrease ee because they can compete for coordination sites on the metal center or facilitate non-selective proton transfer.

    • Aprotic Solvents (THF/Toluene): Generally yield higher ee . Toluene is preferred for Rh-BPPM systems as it enhances the tight ion-pairing required for the chiral induction step.

  • Temperature Control:

    • Hydrogenation is exothermic.

    • Rule: Lower temperature = Higher ee (Kinetic Control).

    • Action: Run the reaction at -15°C to 0°C . Higher temperatures (e.g., 50°C) significantly increase the racemization rate of the product.

Comparative Data: Solvent Influence on ee
SolventCatalyst SystemTemperatureYield (%)ee (%)Status
Methanol Rh-(2S,4S)-BPPM30°C9872❌ Poor
THF Rh-(2S,4S)-BPPM30°C9586⚠️ Moderate
Toluene Rh-(2S,4S)-BPPM25°C9691✅ Good
Toluene Rh-AMPP 0°C 97 98.5 🏆 Optimal

Module 3: Analytical Validation (Chiral HPLC)

You cannot improve what you cannot measure accurately. Standard HPLC methods often fail to separate the enantiomers due to the lack of strong chromophores in pantolactone.

Protocol: Chiral Separation Method

Objective: Baseline separation of (R) and (S) enantiomers.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (Critical: Pantolactone has weak absorbance; ensure high-purity solvents to reduce background noise).

  • Temperature: 25°C.

Troubleshooting Ghost Peaks: If you see "ghost" peaks or splitting:

  • Derivatization: If UV detection is unstable, derivatize with 3,5-dinitrobenzoyl chloride . This adds a strong chromophore (UV 254 nm) and improves interaction with the chiral stationary phase.

  • Sample Hydrolysis: Ensure the sample is dissolved in the mobile phase (Hexane/IPA). Do not dissolve in water/buffer before injection, as the lactone may open to the acid form, which elutes differently.

Summary Checklist for Optimization

  • Route Selection: If starting from racemate, use Biocatalytic Deracemization (Cascade). If starting from KPL, use Asymmetric Hydrogenation .[5]

  • Biocatalysis: Use a Biphasic System (DCM/Buffer) to stop KPL hydrolysis.[1] Ensure Glucose feeding is constant for NADPH regeneration.[2]

  • Chemo-catalysis: Switch solvent to Toluene . Lower temp to 0°C . Use rigid AMPP/DuPhos ligands.

  • Analysis: Use Chiralpak AD-H , Hexane:IPA (90:10), and detect at 210 nm .

References

  • Zhao, M., et al. (2017).[6] "Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy." Biotechnology Letters.

  • Zhu, F., et al. (2021).[6] "Highly efficient asymmetric reduction of ketopantolactone to D-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase..." Process Biochemistry.

  • Tang, X., et al. (2023). "Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone." Molecules.

  • Sonstrom, R. E., et al. (2021). "Chiral analysis of pantolactone with molecular rotational resonance spectroscopy." Chirality.

  • Ojima, I., et al. (1978). "Asymmetric synthesis of pantolactone by homogeneous hydrogenation with rhodium-complex catalysts." Journal of Organic Chemistry.

Sources

Technical Support Center: Minimizing Racemization During Pantolactone Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to address the critical challenge of minimizing racemization during the hydrolysis of pantolactone. Maintaining the stereochemical integrity of D-pantolactone is paramount for the synthesis of bioactive molecules like D-pantothenic acid (Vitamin B5) and its derivatives.[1][2] This resource is designed to help you navigate the complexities of this reaction and ensure the highest enantiomeric purity in your products.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is pantolactone racemization and why is it a significant problem?

A1: Racemization is a process where an enantiomerically pure substance, like (R)-pantolactone, converts into a mixture containing both of its enantiomers, (R)- and (S)-pantolactone, ideally in equal amounts to form a racemate.[3] This is highly problematic because, in pharmaceutical applications, only the D- or (R)-enantiomer of pantolactone is the biologically active precursor to essential compounds like D-pantothenic acid.[4][5] The presence of the (S)-enantiomer constitutes an impurity, can reduce the therapeutic efficacy of the final drug product, and may introduce unintended biological effects.[3]

Q2: What is the primary chemical mechanism responsible for racemization during pantolactone hydrolysis?

A2: Racemization during the hydrolysis of pantolactone, particularly under basic conditions, occurs via the formation of a planar, achiral enolate intermediate. The proton on the carbon atom adjacent to the carbonyl group (the α-carbon) is acidic. A base can abstract this proton, causing the chiral center to flatten into an sp²-hybridized enolate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of both (R) and (S) enantiomers and thus, a loss of optical purity.[6][7]

Q3: Which reaction conditions are most likely to cause significant racemization?

A3: The rate of racemization is highly sensitive to reaction conditions. The most common culprits are:

  • High pH (Strongly Basic Conditions): The concentration of hydroxide or other basic species directly influences the rate of enolate formation, which is the key step in racemization.[8][9]

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy to accelerate both the desired hydrolysis and the undesired racemization.[10][11][12] The effect of temperature can also be linked to changes in local pH.[12]

  • Prolonged Reaction Times: Extended exposure to harsh conditions increases the probability of racemization occurring.

Q4: Is acid-catalyzed hydrolysis a better alternative to prevent racemization?

A4: While acid-catalyzed hydrolysis avoids the base-mediated enolate formation mechanism, it is not without its own challenges. Strongly acidic conditions can also lead to racemization, albeit often through different mechanisms, and may require harsh conditions that can cause degradation of other functional groups.[7][13][14] For pantolactone, carefully controlled base-catalyzed hydrolysis or enzymatic methods are generally preferred for maintaining stereochemical integrity.

Q5: Can enzymatic hydrolysis completely prevent racemization?

A5: Enzymatic hydrolysis is an excellent strategy for minimizing or preventing racemization. Enzymes are highly stereospecific catalysts. For instance, a D-lactonase can selectively hydrolyze D-pantolactone from a racemic mixture, leaving the L-isomer untouched.[1][15][16] This method offers high enantioselectivity under mild reaction conditions (e.g., neutral pH and moderate temperatures), making it a superior choice when the highest optical purity is required.[17]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Problem - Significant Loss of Enantiomeric Excess (EE) Post-Hydrolysis
  • Symptom: Chiral HPLC or GC analysis of the resulting pantoic acid shows a significant decrease in enantiomeric excess (e.g., from >99% EE for the starting D-pantolactone to <95% EE for D-pantoic acid).

  • Root Cause Analysis: This issue almost always points to reaction conditions that favor the rate of racemization over the rate of hydrolysis. The primary suspects are excessive pH, high temperature, or a combination of both.

G start Problem: Significant Loss of EE ph_check Is pH strictly controlled below 11? start->ph_check temp_check Is temperature maintained ≤ 30°C? ph_check->temp_check Yes ph_high High pH Excursion (>11) ph_check->ph_high No time_check Is reaction time minimized? temp_check->time_check Yes temp_high Excessive Temp (>30°C) temp_check->temp_high No time_long Prolonged Reaction Time time_check->time_long No solution_enzymatic Consider Enzymatic Hydrolysis for Maximum Stereopreservation time_check->solution_enzymatic Yes, issue persists solution_ph Solution: Implement precise pH control (e.g., auto-titrator). Use a weaker base or buffer. ph_high->solution_ph solution_temp Solution: Lower reaction temperature. Ensure uniform vessel heating. temp_high->solution_temp solution_time Solution: Optimize kinetics. Monitor reaction closely to quench at completion. time_long->solution_time solution_ph->solution_enzymatic solution_temp->solution_enzymatic solution_time->solution_enzymatic G cluster_main Base-Catalyzed Hydrolysis of (R)-Pantolactone R_PL (R)-Pantolactone (Chiral) tetrahedral_int Tetrahedral Intermediate R_PL->tetrahedral_int  Nucleophilic  Attack enolate Achiral Enolate Intermediate (Planar) R_PL->enolate α-Proton Abstraction OH_minus OH⁻ hydrolysis_path Desired Pathway: Hydrolysis R_PA (R)-Pantoate (Product, Chiral) tetrahedral_int->R_PA Ring Opening racemization_path Undesired Pathway: Racemization RS_PL (R,S)-Pantolactone (Racemized) enolate->RS_PL Protonation (from either face) protonation + H₂O (Reprotonation)

Sources

Troubleshooting low yields in ketopantolactone reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in D-Pantolactone Synthesis

Ticket ID: KPL-RED-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Yield Paradox

You are likely here because your HPLC shows decent consumption of Ketopantolactone (KPL), yet your isolated yield of D-pantolactone (D-PL) is disappointingly low. Or, perhaps the reaction stalls at 50% conversion regardless of time.

The reduction of KPL to D-PL is the pivotal step in Vitamin B5 (calcium pantothenate) synthesis. Whether you are using Biocatalysis (Enzymatic) or Chemo-catalysis (Asymmetric Hydrogenation) , the root causes of yield loss are often found in the invisible competition between reduction and hydrolysis.

This guide is structured to diagnose your specific failure mode.

Part 1: Biocatalytic Reduction (Enzymatic Route)

Most modern industrial processes utilize Ketoreductases (KRED) or Carbonyl Reductases (CPR) coupled with Glucose Dehydrogenase (GDH) for cofactor regeneration.

Diagnostic Workflow

Q1: My reaction stalls at 50-60% conversion. Is the enzyme dead? A: Likely not. You are experiencing Cofactor Exhaustion or Gluconolactone Inhibition .

  • The Mechanism: The KRED enzyme requires NADPH. You add Glucose and GDH to recycle NADP+ back to NADPH. However, this produces gluconolactone.

  • The Failure: As gluconolactone accumulates, it drops the pH (hydrolyzing to gluconic acid) and can inhibit the GDH enzyme. If the pH drops below 6.0, the GDH stops recycling NADPH, starving your main reaction.

  • The Fix:

    • Buffer Capacity: Increase buffer strength (PBS 100mM) or use a pH-stat to maintain pH 6.5–7.0 via automated NaOH addition.

    • Ventilation: Gluconolactone hydrolysis is equilibrium-driven. Ensure the system is not closed-tight if using whole cells that might metabolize gluconate further.

Q2: I see high conversion, but the enantiomeric excess (ee) is dropping. A: This is a classic sign of Spontaneous Hydrolysis or Background Racemization .

  • The Failure: KPL is unstable in water.[1] At pH > 7.5, KPL spontaneously hydrolyzes to ketopantoic acid (achiral/inactive) or racemizes.

  • The Fix:

    • Strict pH Control: Never exceed pH 7.2. The sweet spot for most KREDs is pH 6.5–7.0.

    • Biphasic System: Use a water-immiscible organic solvent (e.g., Butyl Acetate or Toluene) as a reservoir for KPL. The enzyme works in the water phase; the substrate stays protected in the organic phase until it partitions over.

Q3: The reaction is incredibly slow despite high enzyme loading. A: You are hitting Substrate Inhibition .

  • The Failure: KPL concentrations >50 g/L often inhibit KREDs.

  • The Fix: Implement a Fed-Batch Strategy . Do not dump all KPL at

    
    . Feed KPL continuously or in pulses to maintain a concentration <20 g/L in the reactor.
    
Visualization: The Coupled Enzymatic Cycle

The following diagram illustrates the interdependence of the reduction and regeneration cycles. Failure in the bottom cycle (GDH) immediately halts the top cycle (Product formation).

Biocatalysis KPL Ketopantolactone (Substrate) DPL D-Pantolactone (Product) KPL->DPL  KRED/CPR   NADP NADP+ NADPH NADPH NADP->NADPH Cofactor Regeneration NADPH->NADP Cofactor Consumption Glucose Glucose Glucono Gluconolactone (Acidifies Medium) Glucose->Glucono  GDH  

Figure 1: The Coupled Reductase Cycle. Note that NADPH is the limiting currency; if GDH fails (bottom), KPL reduction (top) stops.

Part 2: Chemical Hydrogenation (Ruthenium Catalysis)

Using Homogeneous Catalysts like Ru-BINAP or Ru-arene complexes.

Q4: My yield is inconsistent between batches. A: Check your Hydrogen Pressure vs. Temperature curve.

  • The Failure: High temperature (>60°C) promotes the ring-opening hydrolysis of KPL if any trace moisture is present.

  • The Fix: Operate at higher pressure (50–60 bar) and lower temperature (30–40°C). High pressure forces the reduction kinetics to outcompete the thermal degradation of the lactone ring.

Q5: The catalyst dies after 1 turnover. A: Trace Acid Poisoning.

  • The Failure: Commercial KPL often contains trace acids from its synthesis. Ruthenium hydride species are sensitive to protonation which can deactivate the cycle.

  • The Fix: Recrystallize your KPL starting material or pass it through a basic alumina plug before reaction.

Part 3: Downstream Processing (The Hidden Yield Killer)

This section applies to BOTH Biocatalytic and Chemical routes. This is the most common reason for "Phantom Yield Loss" (HPLC says 99%, Scale says 50%).

Q6: HPLC shows 99% conversion, but I only isolated 50% product after extraction. A: You are extracting Pantoic Acid , not Pantolactone.

  • The Science: In aqueous media, D-pantolactone exists in equilibrium with D-pantoic acid (hydrolyzed ring). Pantoic acid is highly water-soluble and will not extract into Ethyl Acetate or DCM.

  • The Protocol (Mandatory):

    • Acidification: Before extraction, adjust the reaction mixture pH to 1.0–2.0 using HCl.

    • Lactonization (The Missing Step): Heat the acidified aqueous phase to 60°C for 1–2 hours (or stir overnight at RT). This forces the ring closure (dehydration) of pantoic acid back to D-pantolactone.

    • Extraction: Now perform your solvent extraction.

Troubleshooting Decision Matrix

Troubleshooting Start Low Isolated Yield CheckHPLC Check Reaction HPLC (In-situ) Start->CheckHPLC ConvLow Conversion is LOW (<60%) CheckHPLC->ConvLow ConvHigh Conversion is HIGH (>90%) CheckHPLC->ConvHigh SubInhib Substrate Inhibition? ConvLow->SubInhib High KPL load? Cofactor Cofactor/GDH Failure? ConvLow->Cofactor pH drift? AqLoss Product in Aqueous Phase? ConvHigh->AqLoss Check Mass Balance Lactonization Perform Acidic Lactonization Step AqLoss->Lactonization Yes (Pantoic Acid present)

Figure 2: Logic flow for diagnosing yield loss. Note the critical path on the right regarding Lactonization.

Summary Data: Parameter Optimization

ParameterOptimal Range (Biocatalysis)Optimal Range (Chem-Cat)Failure Symptom
pH 6.5 – 7.0N/A (Organic Solvent)Hydrolysis (pH > 7.5) or Enzyme Deactivation (pH < 6.[2]0)
Temperature 28°C – 30°C30°C – 50°CDenaturation (Bio) or Ring Opening (Chem)
Substrate Conc. 20 – 50 g/L (Batch)100 – 200 g/LSubstrate Inhibition (Bio)
Workup pH pH 1.0 – 2.0 N/ALoss of product to aqueous phase

References

  • Si, Y. et al. (2012). "Highly efficient asymmetric reduction of ketopantolactone to D-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system." RSC Advances.

  • Zhao, M. et al. (2017). "Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy."[3] Biotechnology Letters.

  • Shimizu, S. et al. (1987). "Asymmetric reduction of ketopantolactone to D-(-)-pantolactone by microbial carbonyl reductase." Agricultural and Biological Chemistry.

  • Tang, Y. et al. (2023). "Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone."[4] Molecules.

Sources

Technical Support Center: Purification of Crude 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (Pantolactone)

[1]

Ticket ID: PANT-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Welcome to the Technical Support Center. You have reached out regarding the purification of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (commonly referred to as Pantolactone ).

This molecule is the central chiral building block for Pantothenic Acid (Vitamin B5). The purification of the crude material is often complicated by its reversible hydrolytic instability and its high water solubility. The "crude" material typically contains unreacted isobutyraldehyde, glyoxylic acid residues, aldol condensation oligomers (causing yellowing), and inorganic salts.[1]

This guide treats the purification as a chemical engineering problem governed by pH-dependent phase partitioning and thermodynamic solubility differentials.[1]

Module 1: The Critical Mechanism (Read This First)

Before attempting any purification, you must understand the Lactone-Acid Equilibrium .[1] Most yield losses occur because the user attempts to extract the product while it is in its open-chain, water-soluble salt form.[1]

The pH-Dependent Equilibrium

Pantolactone is not stable in basic media.[1] It opens to form Pantoic Acid (or its salt).[1] You cannot extract the salt into organic solvents.

pH_EquilibriumLactonePantolactone(Organic Soluble)Closed RingAcidPantoic Acid(Water Soluble)Open ChainLactone->Acid Hydrolysis (+H2O) Acid->Lactone Cyclization (-H2O) Acidic pH < 1.0 + Heat SaltPantoate Salt(Highly Water Soluble)UnextractableAcid->Salt pH > 7.0 (Base) Salt->Acid pH < 3.0 (Acid)

Figure 1: The reversible hydrolysis of Pantolactone.[1] Successful extraction requires driving the equilibrium to the far left (Lactone form) using low pH and heat.

Module 2: Troubleshooting & FAQs

Scenario A: "I extracted the aqueous layer three times with Ethyl Acetate, but my yield is <20%."

Diagnosis: Phase Trapping. Your product is likely trapped in the aqueous phase as Pantoic Acid or Sodium Pantoate . Solution:

  • Check pH: The aqueous layer must be acidified to pH 1.0–2.0 using concentrated HCl.[1]

  • Force Cyclization: Merely acidifying generates Pantoic Acid.[1] To close the ring (Lactone formation), you must stir the acidic aqueous solution at room temperature for 2–4 hours or heat gently (40°C) for 30 minutes before extraction.

  • Salting Out: Saturate the aqueous phase with NaCl. Pantolactone is highly water-soluble; salting out significantly improves the partition coefficient into Ethyl Acetate.[1]

Scenario B: "My crude solid is yellow/brown and oily, not a white crystal."

Diagnosis: Aldol Polymerization Impurities.[1] The yellow color comes from oligomers formed during the condensation of isobutyraldehyde. These act as "crystal poisons," preventing the lattice from forming. Solution:

  • Activated Carbon: Dissolve the crude oil in hot water or methanol.[1] Treat with 5% w/w Activated Carbon for 30 minutes. Filter hot.

  • Solvent Switch: Do not try to crystallize directly from the reaction mass. Perform a solvent exchange to Toluene (see Protocol below).

Scenario C: "The melting point is broad (80–88°C) instead of sharp (92°C)."

Diagnosis: Wet Product or Enantiomeric Excess (ee) Issues.[1]

  • Water: Pantolactone is hygroscopic.[1] Traces of water depress the melting point significantly.

  • Racemate: If you are working with a resolved enantiomer (D- or L-), contamination with the opposite enantiomer will depress the melting point compared to the pure enantiomer. Solution:

  • Dry the sample in a vacuum oven at 40°C over

    
     for 12 hours.
    
  • Recrystallize from Diisopropyl Ether (DIPE) or Toluene .[1]

Module 3: Validated Purification Protocols

Protocol A: Primary Extraction (From Aqueous Reaction Mass)

Objective: Isolation of crude Pantolactone from synthesis mixture.

StepActionCritical Parameter
1 Acidification Adjust aqueous layer pH to 1.0 using conc. HCl.
2 Cyclization Stir at 25–30°C for 3 hours.
3 Saturation Add NaCl until saturation (Salting Out).
4 Extraction Extract 3x with Ethyl Acetate or DCM (Ratio 1:1 vol/vol).[1]
5 Washing Wash combined organics once with minimal Brine.[1] DO NOT wash with Bicarbonate (pH > 7 re-opens the ring).
6 Drying Dry over Anhydrous

. Filter and evaporate.[1]
Protocol B: Recrystallization (Polishing)[1]

Objective: Removal of color and trace impurities to achieve >99% purity. Preferred Solvent: Toluene (Best for removing color) or Isopropanol (IPA) .[1]

  • Dissolution: Place 10g of crude dried solid in a flask. Add Toluene (approx. 15-20 mL).

  • Heating: Heat to reflux (110°C). If oil remains insoluble, add minimal IPA dropwise until clear.[1]

  • Filtration: If the hot solution is cloudy (inorganic salts), filter rapidly through a pre-warmed glass frit.

  • Cooling: Allow to cool slowly to Room Temperature with stirring.

  • Seeding: If oiling occurs, add a seed crystal of pure Pantolactone at 40°C.

  • Deep Cooling: Chill to 0–5°C for 2 hours.

  • Collection: Filter the white needles.[1] Wash with cold Toluene/Hexane (1:1).

Module 4: Decision Logic for Purification

Use this workflow to determine the correct strategy based on your crude material's state.

Purification_LogicStartCrude Material StateAqueousAqueous SolutionStart->AqueousSolidSolid / Oily ResidueStart->SolidCheck_pHCheck pHAqueous->Check_pHColorIs it Yellow/Dark?Solid->ColorAcidifyAcidify to pH 1.0(Force Cyclization)Check_pH->AcidifyIf pH > 4ExtractExtract with DCM/EtOAc+ Salting OutCheck_pH->ExtractIf pH < 2Acidify->ExtractExtract->SolidCarbonActivated CarbonTreatmentColor->CarbonYesCrystRecrystallizationColor->CrystNo (White/Pale)Carbon->CrystSolventSelect SolventCryst->SolventTolToluene(Best for Color)Solvent->TolIPAIsopropanol(Best for Purity)Solvent->IPA

Figure 2: Decision matrix for selecting the appropriate purification pathway based on the physical state and impurity profile of the crude material.

References

  • Process for the preparation of D-pantolactone. US Patent 5,275,949. (1994).[1] Describes the hydrolysis and extraction protocols, specifically emphasizing the acidification step to convert pantoic acid to pantolactone.

  • Organic Syntheses Procedure: Ketopantoyl Lactone. Organic Syntheses, Coll. Vol. 9, p.58. (1998).[1] Provides foundational solvent data (Carbon Tetrachloride/Ether) and physical properties for the lactone class.

  • Method of producing D-Pantolactone. European Patent EP0436730A1. (1991). Details the separation of unreacted starting materials and the use of specific organic solvents for extraction from fermentation broths.[2][3]

  • Purification of gamma-butyrolactone. JPS5927881A. (1984).[1] While focusing on the parent lactone, this reference establishes the thermal stability limits and distillation parameters relevant to the dimethyl derivative.

Removing heavy metal catalysts from synthesized pantolactone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pantolactone Purification

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of synthesized pantolactone. This guide is designed for our partners in research, development, and manufacturing who are navigating the critical final steps of producing high-purity pantolactone, a key intermediate for D-pantothenic acid (Vitamin B5).[1][2] The use of heavy metal catalysts, while efficient for synthesis, necessitates robust and reliable methods for their removal to ensure the final product meets the stringent safety and quality standards of the pharmaceutical industry.

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, helping you troubleshoot effectively and optimize your purification workflows.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the most common initial questions regarding catalyst removal.

Q1: Why is the complete removal of heavy metal catalysts from pantolactone so critical?

The removal of heavy metal catalysts is paramount for three primary reasons:

  • Patient Safety: Many heavy metals, even at trace levels, are toxic and pose a significant health risk.[3] Regulatory bodies worldwide have established strict limits to protect patients.

  • Regulatory Compliance: Guidelines such as the ICH Q3D and USP General Chapter <232> mandate a risk-based approach to control elemental impurities in final drug products.[4][5][6] Failure to meet these limits will prevent regulatory approval. The general limit for heavy metals in APIs is often around 10 ppm or 20 ppm.[5][7]

  • Catalyst Interference: Residual metals can sometimes interfere with or degrade the final product or affect downstream chemistry, compromising product quality and stability.

Q2: What are the most common heavy metal catalysts I'll need to remove after synthesizing pantolactone?

While various catalysts can be used, the synthesis of lactones and related structures frequently employs catalysts based on:

  • Ruthenium (Ru): Often used in hydrogenation and hydrohydroxyalkylation reactions.[8][9][10]

  • Palladium (Pd): A versatile catalyst used in numerous C-C bond-forming reactions, such as cross-couplings, which may be part of a multi-step synthesis.[11][12]

  • Rhodium (Rh): Utilized in various catalytic processes, its removal is essential for product purity.[13][14]

Q3: What are the primary strategies for removing these metal catalysts?

There are four main approaches, each with specific advantages and applications:

  • Adsorption: Utilizes high-surface-area materials, like activated carbon, to physically or chemically bind the metal.[11]

  • Scavenging: Employs solid-supported reagents (e.g., functionalized silica) that selectively bind to the metal, allowing for easy removal by filtration.[15][16][17]

  • Chelation: Involves adding a soluble agent that binds tightly to the metal ion, forming a complex that can be removed through extraction or precipitation.[3][18][19]

  • Crystallization/Distillation: Traditional purification methods that can be effective but sometimes prove insufficient or may even concentrate metal impurities within the crystal lattice.[11][16]

Troubleshooting and In-Depth Protocols

This section is structured to solve specific, common problems encountered during pantolactone purification.

Issue 1: Residual Palladium (Pd) levels are above the 10 ppm limit after initial work-up.

Q: My pantolactone crude product contains ~150 ppm of Palladium. What is the most direct and cost-effective method to reduce it to acceptable levels?

A: For Palladium, adsorption by activated carbon is the industry's first-line approach due to its high efficiency, low cost, and straightforward implementation.[11][20] The mechanism relies on the large, porous surface area of the carbon, which adsorbs the metal complexes.[20]

  • Solvent Selection: Dissolve the crude pantolactone in a suitable organic solvent (e.g., ethyl acetate, methanol, THF) to a concentration of 5-10% (w/v). The choice of solvent is critical; polar solvents like methanol can sometimes enhance scavenging efficiency compared to less polar ones.[15]

  • Carbon Loading: Add 5–10 wt% of activated carbon (relative to the mass of the crude pantolactone) to the solution. A high-purity, pharma-grade carbon is recommended.

  • Adsorption Step: Stir the slurry at a controlled temperature. A moderately elevated temperature (e.g., 40-50 °C) can increase the adsorption kinetics, but this must be balanced against the thermal stability of pantolactone.[11] An agitation time of 4-24 hours is typical.[15]

  • Filtration: Allow the mixture to cool to room temperature. Filter the slurry through a pad of diatomaceous earth (e.g., Celite®) to completely remove the fine carbon particles. Wash the filter cake with a fresh portion of the solvent to ensure complete product recovery.

  • Validation: Concentrate the filtrate in vacuo. Submit a sample of the purified pantolactone for quantitative analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to confirm the residual Pd concentration is below the target limit.[4][21]

Parameter Recommendation Causality/Rationale
Activated Carbon Type High surface area (>1000 m²/g), low ash contentA larger surface area provides more sites for adsorption, maximizing efficiency.[11] Low ash content prevents leaching of other inorganic impurities.
Loading (wt%) 5-10% (relative to substrate)Provides a sufficient excess of adsorption sites without causing excessive product loss. This should be optimized experimentally.
Temperature 25-50 °CBalances increased adsorption kinetics at higher temperatures with potential product degradation.
Time 4-24 hoursAllows sufficient time for the diffusion and adsorption process to reach equilibrium.[15]
Issue 2: Stubborn Ruthenium (Ru) or Rhodium (Rh) residues persist after carbon treatment.

Q: I've tried activated carbon, but my Ruthenium levels are still too high. What is a more targeted approach?

A: While activated carbon is a good generalist, some metal complexes, particularly those of Ruthenium and Rhodium, may require a more specific interaction for effective removal. This is where metal scavengers excel. These are typically silica or polymer beads functionalized with ligands that have a high affinity for specific metals.[13][15] Thiol (-SH) functional groups, for instance, are excellent for binding soft metals like Ru, Pd, and Rh.

G start Initial Crude Pantolactone (>10 ppm Metal) carbon Treat with Activated Carbon (5-10 wt%) start->carbon analyze1 Analyze Residual Metal (ICP-MS/OES) carbon->analyze1 scavenger Treat with Metal Scavenger (e.g., Thiol-Silica) analyze1->scavenger > 10 ppm (e.g., Ru, Rh) pass Product Meets Spec (<10 ppm) analyze1->pass < 10 ppm analyze2 Analyze Residual Metal (ICP-MS/OES) scavenger->analyze2 chelation Aqueous Chelation/Extraction (e.g., Cysteine solution) analyze2->chelation > 10 ppm or High Product Loss analyze2->pass < 10 ppm fail Product Fails Spec analyze2->fail Still > 10 ppm chelation->analyze2 reprocess Re-evaluate/Re-process fail->reprocess

Caption: Workflow for selecting a heavy metal purification method.

  • Scavenger Selection: Choose a scavenger with high affinity for Ruthenium. Thiol-functionalized or isocyanide-based silica gels are excellent candidates.[17]

  • Solvent and Loading: Dissolve the pantolactone crude in a suitable solvent (e.g., Toluene, DCM). Add the scavenger, typically at a loading of 4-5 equivalents relative to the molar amount of the residual metal catalyst.[17]

  • Scavenging: Stir the mixture at room temperature for a period ranging from 30 minutes to a few hours.[17] The reaction is often rapid. Monitor the progress by taking small aliquots, filtering, and analyzing the filtrate.

  • Filtration: Remove the solid scavenger by simple filtration. A key advantage of scavengers is the ease of separation.[16][17] Wash the silica cake with fresh solvent to recover any adsorbed product.

  • Validation: Combine the filtrate and washes, concentrate the solution, and analyze for residual Ruthenium using ICP-MS to confirm purity.

Issue 3: Significant product loss is observed with solid adsorbents.

Q: Both activated carbon and silica scavengers are causing a 20% loss of my pantolactone. Is there a method that avoids solid-phase adsorbents?

A: Yes. When product loss due to non-selective adsorption on solid supports is a concern, a liquid-liquid extraction using an aqueous chelating agent is an excellent alternative. Chelators like N-acetylcysteine are known to form water-soluble complexes with heavy metals like palladium, allowing them to be selectively extracted from the organic product phase into an aqueous phase.[22]

  • Solution Preparation: Dissolve the crude pantolactone in a water-immiscible solvent, such as toluene or ethyl acetate.

  • Chelator Preparation: Prepare a separate aqueous solution of the chelating agent, N-acetylcysteine.[22]

  • Liquid-Liquid Extraction: Combine the organic solution containing the pantolactone and the aqueous chelator solution in a separatory funnel. Agitate the mixture vigorously for 30-60 minutes to ensure thorough mixing and complex formation.

  • Phase Separation: Allow the layers to separate. The metal-cysteine complex will partition into the aqueous layer. Drain and collect the lower aqueous phase.

  • Washing: To further improve purity, wash the remaining organic layer with an alkaline aqueous solution, such as dilute ammonia.[22] This can enhance the removal of the metal. Finally, wash with deionized water to remove any remaining water-soluble impurities.

  • Validation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. Analyze the final product for residual metal content via ICP-MS.

Method Mechanism Pros Cons Best For
Activated Carbon PhysisorptionLow cost, effective for a broad range of metals (especially Pd), simple filtration.[11][20]Can be non-selective, leading to product loss; fine particles can be difficult to filter.[15]First-line, cost-effective removal of Palladium.
Metal Scavengers Chemisorption[11]High selectivity, fast reaction times, simple filtration work-up.[17]Higher cost, need to select the right scavenger for the specific metal.Targeted removal of specific or stubborn metals like Ru and Rh.
Chelation/Extraction Complexation[3]High selectivity, minimizes product loss to solid adsorbents.Requires liquid-liquid extraction, potentially larger solvent volumes, may need pH adjustment.Product is sensitive or valuable, and product loss on solid supports is high.

References

  • Elemental analysis and heavy metals for the pharmaceutical sector.
  • Activated carbon from rice husks provide superior substrates for palladium and other c
  • Heavy metals testing in active pharmaceutical ingredients: an altern
  • Heavy Metal Toxicity Medication: Chel
  • Harmonized Guideline on Limit and Testing of Elemental Impurities in Pharmaceutical Substances: A Review. Hilaris Publisher.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • Pharmaceutical formulations of chelating agents as a metal removal treatment system.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Chelation Therapy Products - Uses, Side Effects, and More. WebMD.
  • Chelation: Harnessing and Enhancing Heavy Metal Detoxific
  • Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Chel
  • Removal of palladium (Pd) catalysts. Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Cost effective recovery of Rh from a continuous process waste stream. PhosphonicS.
  • How to Remove Palladium in three easy steps. Biotage.
  • Apeiron's Metal Scavenging Solutions. Apeiron Synthesis.
  • How to to seprate rhodium from other metals by chemical methods. Quora.
  • China Metal Scavengers Manufacturers, Suppliers, Factory.
  • Implementing the Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents (EMEA/CHMP/SWP/4446/200). der DGRA.
  • ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency (EMA).
  • Multi-Enzymatic Cascade for Efficient Deracemiz
  • CN1255912A - Process for removal of heavy metals.
  • protocol for removing heavy metal contaminants from synthesized magnesium bisglycin
  • Phytoremediation Method for Removal of Selected Heavy Metals from Pharmaceutical Effluent. Walsh Medical Media.
  • Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. MDPI.
  • Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell bioc
  • Ruthenium Catalyzed Hydrohydroxyalkylation of Acrylates with Diols and α-Hydroxycarbonyl Compounds to Form Spiro- and α-Methylene-γ-Butyrolactones. PMC.
  • A thermoregulated phase-transfer ruthenium nanocatalyst for the atmospheric hydrogenation of α,β-unsaturated ketones.
  • Ru Catalysts Supported on Commercial and Biomass-Derived Activated Carbons for the Transformation of Levulinic Acid into γ-Valerolactone under Mild Conditions. MDPI.

Sources

Overcoming lactone ring instability under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Lactone Ring Instability Under Basic Conditions Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Module 1: Diagnostic Hub – The Mechanism of Failure

Before implementing a fix, it is critical to understand the specific failure mode. Lactones (cyclic esters) are electrophilic at the carbonyl carbon. Under basic conditions, they undergo saponification , a largely irreversible ring-opening process in aqueous media that renders many drugs (e.g., Statins, Camptothecins) pharmacologically inactive or toxic.

Root Cause Analysis: Nucleophilic Acyl Substitution

The instability arises because the hydroxide ion (


) is a hard nucleophile that attacks the carbonyl carbon (

). This forms a tetrahedral intermediate which collapses to expel the alkoxide leaving group (the ring oxygen), effectively opening the ring.

Key Risk Factors:

  • Ring Size: 6-membered (

    
    -lactones) are generally less stable than 5-membered (
    
    
    
    -lactones) due to ring strain and conformational flexibility [1].
  • Base Nucleophilicity: Hydroxide (

    
    ) and Methoxide (
    
    
    
    ) are high-risk. Bulky bases (e.g.,
    
    
    ) are lower risk but can still induce hydrolysis if water is present.
  • Electronic Activation: Electron-withdrawing groups (EWGs) near the carbonyl increase electrophilicity, accelerating hydrolysis.

Visualizing the Failure Mode

LactoneHydrolysis Lactone Closed Lactone (Active Drug) Tetra Tetrahedral Intermediate Lactone->Tetra Nucleophilic Attack (Rate Limiting) Base Base Attack (OH- / Nucleophile) Base->Tetra Open Open Hydroxy-Acid (Inactive/Toxic) Tetra->Open Ring Scission (Irreversible in Base) Open->Lactone Acidic pH Only (Relactonization)

Figure 1: Mechanism of base-mediated lactone hydrolysis. Note that the reverse reaction (relactonization) is only possible under acidic conditions.

Module 2: Synthetic Chemistry Troubleshooting

Scenario: You need to perform a reaction (e.g.,


-alkylation) on a lactone scaffold using a base, but the ring keeps opening.
Protocol A: Kinetic Control Strategy (The "Cold & Bulky" Method)

Objective: Deprotonate the


-carbon to form an enolate without attacking the carbonyl carbon.

Theory: By using a sterically hindered, non-nucleophilic base at low temperatures, you favor proton abstraction (acid-base reaction) over carbonyl attack (nucleophilic substitution).

Step-by-Step Workflow:

  • Solvent Selection: Use anhydrous THF (Tetrahydrofuran). Avoid alcohols or water completely.

  • Base Selection:

    • Do NOT use: NaOH, KOH, NaOMe, or simple Grignards.

    • USE:LiHMDS (Lithium hexamethyldisilazide), LDA (Lithium diisopropylamide), or KHMDS . These are too bulky to attack the carbonyl effectively.

  • Temperature Control (Critical):

    • Cool the reaction vessel to -78°C (Dry ice/acetone bath).

    • Add the base slowly. The low temperature stabilizes the tetrahedral intermediate if it forms, but primarily it suppresses the activation energy required for the nucleophilic attack.

  • Quenching:

    • Quench the reaction while still cold (-78°C) using a buffered acid source (e.g., saturated

      
       or dilute acetic acid) to neutralize the enolate before warming up.
      
Base Selection Matrix
BasepKa (Conj.[1] Acid)NucleophilicityRisk LevelRecommended Use
NaOH / KOH 15.7HighCritical Saponification (Intentional Opening)
NaOEt 16HighCritical Avoid in lactone synthesis
t-BuOK 17ModerateHigh Use only with steric shielding
LiHMDS 26Very LowSafe

-Alkylation, Enolization
LDA 36LowSafe Kinetic enolate formation at -78°C

Module 3: Formulation & Drug Delivery Support

Scenario: Your lactone drug (e.g., Camptothecin analog) degrades in physiological media or plasma.

The Equilibrium Challenge

Many lactone drugs exist in a pH-dependent equilibrium.

  • pH < 5: Closed ring (Lactone) predominates.

  • pH > 7: Open ring (Carboxylate) predominates.

  • In Vivo Complication: Human Serum Albumin (HSA) preferentially binds the open carboxylate form, acting as a "sink" that pulls the equilibrium toward the inactive open form [2, 3].

Protocol B: Stabilization via Encapsulation (Ternary Systems)

Objective: Shield the lactone ring from bulk water and hydroxyl ions in the blood.

Validated Method: Cyclodextrin (CD) Complexation [4, 5].

  • Materials:

    • 
      -Cyclodextrin (
      
      
      
      -CD) or Hydroxypropyl-
      
      
      -cyclodextrin (HP-
      
      
      -CD).
    • Polyethylene Glycol 6000 (PEG 6000).

    • Citrate Buffer (pH 4.0).

  • Procedure:

    • Step 1: Dissolve the lactone drug in a minimal amount of organic co-solvent (e.g., ethanol) if water solubility is poor.

    • Step 2: Prepare a solution of HP-

      
      -CD in Citrate Buffer (pH 4.0).
      
    • Step 3: Add PEG 6000 (0.5% w/v) to the CD solution. Why? PEG acts as a bridge, enhancing the inclusion constant of the drug into the CD cavity.

    • Step 4: Mix drug solution into the CD/PEG vehicle. Lyophilize (freeze-dry) immediately to store as a powder.

  • Result: The hydrophobic cavity of the cyclodextrin hosts the lactone ring, sterically preventing

    
     attack even when reconstituted in neutral media [6].
    
Visualizing the pH Equilibrium

pH_Equilibrium cluster_acid Acidic Conditions (pH < 5) cluster_basic Physiological/Basic (pH > 7.4) Lactone Closed Lactone (Lipophilic / Active) Carboxylate Open Carboxylate (Hydrophilic / Inactive) Lactone->Carboxylate Hydrolysis (Fast) HSA_Complex HSA-Bound Carboxylate (Sequestered Drug) Carboxylate->HSA_Complex HSA Binding (Irreversible Sink)

Figure 2: The pH-dependent equilibrium of Camptothecins. Albumin binding drives the reaction toward the inactive form.

Module 4: Analytical Troubleshooting (HPLC)

Issue: "My LC-MS shows 50% degradation, but I just synthesized the pure compound." Diagnosis: The degradation is likely occurring inside the HPLC vial or on the column due to inappropriate mobile phase pH.

Corrective Actions:

  • Acidify Mobile Phase: Always use 0.1% Formic Acid or Acetate Buffer (pH 3-4) in both water and acetonitrile channels. Never use neutral water for lactones.

  • Temperature: Set the autosampler temperature to 4°C. Hydrolysis rates double for every 10°C increase [7].

  • Diluent: Dissolve samples in acetonitrile or methanol acidified with 0.1% acetic acid. Avoid DMSO if possible, as it can be hygroscopic and basic impurities can trigger opening.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous bases (NaOH) if I work very fast? A: Generally, No. Even rapid exposure can open the ring. If you must use a hydroxide base, consider a biphasic system (DCM/Water) with a phase transfer catalyst, but this is high-risk.

Q: Why is Simvastatin more stable than Lovastatin? A: Simvastatin contains an additional methyl group on the side chain (


-position to the ester). This provides steric hindrance , making it harder for the nucleophile and esterases to attack the carbonyl carbon. This is a classic example of "Steric Shielding" in drug design [8].

Q: Is the ring opening reversible? A: Yes, but it requires low pH (pH < 3-4) to protonate the carboxylate and alcohol, followed by dehydration (Lactonization). This is often slow and may require heat or acid catalysis (e.g., p-TsOH), which might damage other parts of the molecule.

References

  • Gómez-Bombarelli, R., et al. (2013). "Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions." Journal of Organic Chemistry. Link

  • Fassberg, J., & Stella, V. J. (1992). "A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues." Journal of Pharmaceutical Sciences. Link

  • Giovanella, B. C., et al. (2000).[2] "Dependence of anticancer activity of camptothecins on maintaining their lactone function."[2] Annals of the New York Academy of Sciences. Link

  • Fatmi, S., et al. (2022).[3] "Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma." Biopolymer Applications Journal. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Jankovic, S., et al. (2025). "The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations." Pharmaceutics.[1] Link (Note: Recent validation of CD stabilization).

  • Alvarez-Lueje, A., et al. (2005). "Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography." Journal of the Chilean Chemical Society. Link

  • BenchChem Technical Support. (2025).[4][5][6] "In Vivo Hydrolysis of Lovastatin and Simvastatin: A Comparative Guide." Link

Sources

Solving solubility issues of pantolactone in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aqueous Solubility & Stability of D-Pantolactone

Topic: Solving Solubility and Stability Issues of Pantolactone in Aqueous Solutions Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists Document ID: TS-PL-AQ-001

Executive Technical Summary

The Core Paradox: D-Pantolactone is highly soluble in water (~100–700 mg/mL depending on temperature), yet users frequently report "solubility issues." In 90% of cases, the problem is not dissolution, but hydrolytic instability .

In aqueous environments, D-Pantolactone exists in an equilibrium with its open-ring form, D-Pantoic Acid . This equilibrium is heavily driven by pH and temperature.[1] "Loss of solubility" is often actually the chemical conversion of the neutral lactone (organic soluble) into the ionic pantoate (water soluble, but chemically distinct).

This guide addresses the stabilization of the lactone ring, preventing racemization, and efficient recovery (extraction) strategies.

Diagnostic Data & Stability Parameters

Before troubleshooting, verify your operating conditions against these stability baselines.

Table 1: D-Pantolactone Aqueous Stability Profile

ParameterOptimal RangeCritical ThresholdMechanism of Failure
pH 4.0 – 6.0> 7.0 (Alkaline)Rapid hydrolysis to Pantoic Acid [1, 3].
Temperature 20°C – 25°C> 70°CThermal racemization and accelerated hydrolysis [1].
Concentration < 50% w/wSaturationSpontaneous crystallization at low temps.
Half-Life (50°C) 144 days (pH 4)~1 day (pH 9)Base-catalyzed ring opening [3].

Troubleshooting Guide (Q&A Format)

Issue 1: "My Pantolactone concentration decreases rapidly in water over 24 hours."

Diagnosis: You are likely observing Hydrolytic Ring Opening , not precipitation. Root Cause: If your solution pH drifts above 7.0, the lactone ring opens to form D-Pantoic Acid. This reaction is reversible but leads to apparent "loss" of the lactone species in HPLC analysis.

Corrective Protocol:

  • Buffer Selection: Maintain aqueous systems at pH 4.0–5.0 . Use Citrate or Acetate buffers rather than Phosphate (which can drift alkaline).

  • Temperature Control: Store aqueous stock solutions at 4°C . Hydrolysis rates increase exponentially with temperature.

  • Re-Lactonization: If hydrolysis has occurred, you can reverse it. Acidify the solution to pH < 1.0 with HCl and heat to 80°C for 30 minutes to force ring closure, then extract immediately [4].

Issue 2: "I cannot extract Pantolactone back out of my aqueous reaction mixture."

Diagnosis: Phase distribution failure due to ionization . Root Cause: If the aqueous phase is neutral or basic, Pantolactone exists as Pantoate (salt form), which is insoluble in organic solvents like Ethyl Acetate or MTBE.

Corrective Protocol:

  • Acidification: Before extraction, adjust the aqueous phase to pH 1.0–2.0 . This forces the Pantoic Acid back into the neutral Pantolactone form.

  • Salting Out: Add Ammonium Sulfate or Sodium Sulfate to the aqueous phase (saturation). This increases the ionic strength, driving the organic lactone into the organic solvent (Salting-out effect) [2].

  • Solvent Choice: Use Ethyl Acetate or Dichloromethane . Avoid Diethyl Ether due to high water miscibility.[2]

Issue 3: "The solution turned yellow and the optical rotation changed."

Diagnosis: Racemization and thermal degradation.[3] Root Cause: Extended exposure to temperatures >70°C, especially in weak alkaline conditions, causes the chiral center to invert, forming DL-Pantolactone (racemic mixture), which has different solubility properties and zero biological activity.

Corrective Protocol:

  • Strict Thermal Limit: Never exceed 65°C during evaporation or drying steps.

  • Vacuum Concentration: When removing water, use rotary evaporation under high vacuum (< 20 mbar) to keep the bath temperature below 40°C.

Visualizing the Chemistry

Diagram 1: The Hydrolysis Equilibrium Pathway

This diagram illustrates the pH-dependent reversible conversion between the stable Lactone and the unstable Pantoic Acid.

HydrolysisPathway Lactone D-Pantolactone (Organic Soluble) Stable at pH 4-5 Intermediate Transition State (Ring Opening) Lactone->Intermediate OH- / Heat Racemate DL-Pantolactone (Racemic/Inactive) Lactone->Racemate >70°C / Long Term Intermediate->Lactone Lactonization PantoicAcid D-Pantoic Acid (Water Soluble) Dominant at pH > 7 Intermediate->PantoicAcid Hydrolysis PantoicAcid->Intermediate H+ / Heat (80°C)

Caption: Figure 1. The reversible hydrolysis of D-Pantolactone. High pH drives the reaction right (red); Low pH/Heat drives it left (green).

Diagram 2: Optimized Extraction Workflow

A self-validating protocol for recovering Pantolactone from water.

ExtractionWorkflow Start Aqueous Solution (Pantolactone + Impurities) CheckPH Check pH Start->CheckPH Acidify Acidify to pH 1.0 (HCl) CheckPH->Acidify If pH > 5 Salt Add (NH4)2SO4 (Salting Out) CheckPH->Salt If pH < 5 Heat Heat to 80°C (30 min) (Force Lactonization) Acidify->Heat Cool Cool to 25°C Heat->Cool Cool->Salt Extract Extract w/ Ethyl Acetate (3x Volume) Salt->Extract Dry Dry Organic Phase (Na2SO4) Extract->Dry Evap Vacuum Evaporation (<40°C) Dry->Evap Final Pure D-Pantolactone Crystals Evap->Final

Caption: Figure 2. Step-by-step extraction protocol ensuring maximum recovery by forcing lactonization prior to solvent addition.

Frequently Asked Questions (FAQ)

Q: Can I autoclave aqueous Pantolactone solutions for sterilization? A: No. Autoclaving (121°C) will cause significant hydrolysis and racemization. Recommendation: Use sterile filtration (0.22 µm PES membrane) for aqueous solutions. If you must heat sterilize, sterilize the water separately and dissolve the solid Pantolactone aseptically, or use gamma irradiation on the dry powder.

Q: Why does my HPLC show two peaks for a pure standard? A: If your HPLC mobile phase is neutral or basic (e.g., Water/Methanol without acid), on-column hydrolysis can occur. Recommendation: Ensure your mobile phase is acidified (e.g., 0.1% Phosphoric Acid or Trifluoroacetic acid) to stabilize the lactone form during the run [4].

Q: What is the maximum solubility in water before crystallization? A: At 25°C, solubility is approximately 60–70% w/w . However, solutions above 50% are viscous and prone to super-saturation. Recommendation: For stable storage, keep concentrations below 40% w/w to prevent precipitation if the temperature drops in the lab [2].

References

  • Zhu, C., et al. (2015). Experimental and Modeling Studies on the Solubility of d-Pantolactone in Four Pure Solvents and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • OECD SIDS. (2006). SIDS Initial Assessment Report for DL-Lactone. UNEP Publications. Retrieved from [Link][4]

  • Ataman Chemicals. (n.d.). Technical Data Sheet: DL-Pantolactone. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Pantolactone Chiral Separation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in pharmaceutical development, the stereochemical purity of drug intermediates is not merely a quality metric; it is a fundamental determinant of the final product's safety and efficacy. Pantolactone, a key chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5), exemplifies this principle.[1] The (R)-enantiomer is the biologically active precursor, making robust analytical methods for its chiral separation essential.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose, offering unparalleled accuracy and versatility.[1][2][3]

This guide provides a comparative analysis of HPLC methods for separating pantolactone enantiomers, grounded in experimental data. We will explore the causality behind methodological choices, from the selection of the chiral stationary phase to the optimization of the mobile phase, empowering you to develop a reliable, self-validating analytical system.

The Cornerstone of Separation: Choosing the Right Chiral Stationary Phase

The success of any chiral separation hinges on the selection of the CSP.[1] For pantolactone, polysaccharide-based CSPs, particularly those derived from derivatized amylose and cellulose, have demonstrated broad applicability and high enantioselectivity.[1][4] These phases operate on a principle of forming transient diastereomeric complexes with the analyte enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[5][6] The differing stability of these complexes results in differential retention times and, consequently, separation.

The choice between different polysaccharide derivatives is critical. The nature of the substituent on the polysaccharide backbone (e.g., phenylcarbamate derivatives) creates unique chiral grooves and cavities on the silica support, leading to varied separation capabilities. An application note from BenchChem provides a clear comparison of several common polysaccharide CSPs under identical mobile phase conditions, highlighting the dramatic impact of the stationary phase chemistry on the separation of pantolactone.[1]

Comparative Performance of Polysaccharide-Based CSPs
Chiral Stationary Phase (CSP)CSP ChemistryMobile PhaseRetention Time (min) (Enantiomer 1 / 2)Separation Factor (α)Resolution (Rs)
CHIRALPAK® IC Amylose tris(3,5-dichlorophenylcarbamate)n-hexane / 2-propanol (90/10)22.8 / 27.31.234.40
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate)n-hexane / 2-propanol (90/10)17.1 / 18.51.10Not Provided
Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate)n-hexane / 2-propanol (90/10)12.3 / 12.31.00No Separation
Chiralpak® IE Amylose tris(3,5-dichlorophenylcarbamate)n-hexane / 2-propanol (90/10)14.5 / 15.51.08Not Provided
Data sourced or adapted from BenchChem Application Note, which references Daicel Corporation and other studies on polysaccharide sorbents.[1]

Analysis of Performance:

From the data, CHIRALPAK® IC emerges as the superior stationary phase for this specific application, providing baseline separation with an excellent resolution (Rs) of 4.40.[1] A resolution value greater than 1.5 indicates a complete separation of the two enantiomer peaks. The separation factor (α), a measure of the relative retention of the two enantiomers, is also highest for this column. In contrast, Chiralpak® IB , a cellulose-based phase, showed no separation (α=1.00) under these conditions, demonstrating that even subtle differences in the chiral selector's structure (amylose vs. cellulose) can have a profound impact.[1]

Experimental Workflow & Protocol Design

A systematic approach to method development is crucial. The process begins with screening different CSPs and mobile phases and progresses to fine-tuning the optimal conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Screen_CSPs Screen CSPs (e.g., Amylose & Cellulose based) Screen_MP Screen Mobile Phases (Normal Phase: Hexane/Alcohol) Screen_CSPs->Screen_MP Select top 2-3 CSPs Opt_Alcohol Optimize Alcohol Modifier (IPA, EtOH) & Composition (%) Screen_MP->Opt_Alcohol Identify Promising Conditions Opt_Flow Optimize Flow Rate (e.g., 0.5-1.5 mL/min) Opt_Alcohol->Opt_Flow Balance Resolution & Time SST System Suitability Test (SST) (Check Rs, Tailing Factor) Opt_Temp Optimize Temperature (e.g., 20-40 °C) Opt_Flow->Opt_Temp Fine-tune Selectivity Opt_Temp->SST Validation Method Validation (ICH Guidelines) SST->Validation

Caption: HPLC chiral method development workflow.

Detailed Experimental Protocol (Based on CHIRALPAK® IC)

This protocol describes a validated HPLC method for the baseline separation of pantolactone enantiomers.

1. Materials and Reagents:

  • (R,S)-Pantolactone standard

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (IPA)

  • Volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation:

  • Prepare a stock solution of (R,S)-pantolactone at a concentration of 1.0 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard of 10 µg/mL by diluting with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: CHIRALPAK® IC, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / 2-propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

4. System Suitability:

  • Perform five replicate injections of the working standard.

  • The system is deemed suitable for use if:

    • The resolution (Rs) between the two enantiomer peaks is ≥ 2.0.

    • The tailing factor for each peak is ≤ 1.5.

    • The relative standard deviation (RSD) of the peak areas is ≤ 2.0%.

Understanding the Chiral Recognition Mechanism

The separation on a polysaccharide-based CSP like CHIRALPAK® IC is governed by the precise fit of the analyte into the chiral helical structure of the polymer. For pantolactone, key interactions likely include hydrogen bonding between the lactone's carbonyl and hydroxyl groups and the carbamate groups on the CSP, as well as steric interactions involving the gem-dimethyl group.

G CSP Amylose tris(3,5-dichlorophenylcarbamate) Chiral Groove Carbamate Group (N-H, C=O) Interaction Multiple Interaction Points (H-Bonding, Steric Fit) Lead to Stable Complex Analyte (R)-Pantolactone Hydroxyl (-OH) Carbonyl (C=O) Gem-dimethyl group Analyte:f0->CSP:f1 Analyte:f1->CSP:f1 Analyte:f2->CSP:f0

Caption: Conceptual model of pantolactone-CSP interaction.

The (R)-enantiomer and (S)-enantiomer will interact with the CSP differently. One enantiomer will form a more stable, longer-lasting complex, resulting in a longer retention time, while the other, forming a less stable complex, will elute earlier. The choice of mobile phase, particularly the alcohol modifier (2-propanol in this case), is critical as it competes with the analyte for interaction sites on the CSP. A lower alcohol percentage (10%) weakens the mobile phase, promoting analyte-CSP interaction and leading to better resolution, albeit with longer run times.

Conclusion

The successful chiral separation of pantolactone is a multi-faceted process where the choice of the chiral stationary phase is the most influential parameter.[1] Comparative data clearly indicates that amylose-based CSPs, specifically CHIRALPAK® IC , provide superior performance with high resolution and selectivity under normal phase conditions.[1] By following a systematic method development workflow—screening, optimization, and validation—and understanding the underlying principles of chiral recognition, researchers can confidently establish a robust and reliable HPLC method. This ensures the accurate determination of enantiomeric purity, a critical step in the development of safe and effective pharmaceuticals derived from pantolactone.

References

  • High-Performance Liquid Chromatography Method for Chiral Separation of Pantolactone Enantiomers. BenchChem.
  • Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Current Organic Chemistry.
  • A Comparative Guide to Purity Analysis of DL-Pantolactone: GC vs. HPLC Methods. BenchChem.
  • Chiral analysis of pantolactone with molecular rotational resonance spectroscopy.
  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC.
  • Polysaccharide-based CSPs. Chiralpedia.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chrom
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Chiral HPLC Separ
  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

1H NMR interpretation of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone

Comparative 1H NMR Guide: 2-Hydroxy-4,4-dimethyl- -butyrolactone

Executive Summary & Structural Context[1][2][3]

This guide provides a detailed interpretation of the


H NMR spectrum of 2-Hydroxy-4,4-dimethyl-

-butyrolactone
4,4-Isomer

Critical Distinction: In pharmaceutical synthesis, this molecule is a structural isomer of Pantolactone (2-Hydroxy-3,3-dimethyl-

This guide compares the 4,4-Isomer against:

  • The Market Standard: Pantolactone (3,3-dimethyl isomer).

  • Solvent Systems: CDCl

    
     vs. DMSO-
    
    
    (for labile proton identification).
  • Hydrolysis Impurities: Pantoic Acid derivatives.

Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, we must first map the connectivity and expected spin systems.

The 4,4-Isomer (Target Molecule)
  • Structure: A lactone ring where the gem-dimethyl group is located at the

    
    -position (C4), adjacent to the ring oxygen.
    
  • Spin System:

    • C2-H (Methine):

      
       to Carbonyl and 
      
      
      to Hydroxyl. Coupled to C3 protons.
    • C3-H

      
       (Methylene): 
      
      
      to Carbonyl. Diastereotopic due to the chiral center at C2.[1] Forms an ABX system with C2-H.
    • C4-Me

      
      :  Isolated singlets (diastereotopic).
      
Pantolactone (The 3,3-Dimethyl Standard)
  • Structure: The gem-dimethyl group is at the

    
    -position (C3).
    
  • Spin System:

    • C2-H: Isolated singlet (blocked by quaternary C3).

    • C4-H

      
      :  Isolated singlet (blocked by quaternary C3).
      
    • Result: The absence of vicinal coupling is the diagnostic fingerprint of Pantolactone.

Connectivity Diagram (Graphviz)

The following diagram illustrates the coupling network for the 4,4-Isomer , highlighting the critical ABX system that differentiates it from Pantolactone.

Gcluster_0Spin System: 4,4-IsomerC2C2-H(Methine)~4.2 ppmC3aC3-Ha(Methylene)~2.2 ppmC2->C3aVicinal (J~6-8Hz)C3bC3-Hb(Methylene)~2.4 ppmC2->C3bVicinal (J~4-6Hz)OHOH(Labile)~5-6 ppmC2->OHVicinal (DMSO only)C3a->C3bGeminal (J~14Hz)

Caption: Connectivity and coupling network of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone. Note the ABX coupling between C2 and C3 protons.

Comparative Interpretation Guide

Scenario A: Distinguishing Isomers (The "Fingerprint" Region)

The most robust method to validate the identity of the 4,4-isomer is the multiplicity of the ring protons.

Feature4,4-Isomer (Target) Pantolactone (Standard) Interpretation Logic
C2-H Multiplicity dd or ddd Singlet (s) In the 4,4-isomer, C2-H couples to the adjacent C3-H

. In Pantolactone, C3 is quaternary, blocking coupling.
C3/C4 Protons Multiplet (ABX) Singlet (s) The 4,4-isomer has C3 protons (coupled). Pantolactone has C4 protons (isolated).
Methyl Groups Two SingletsTwo SingletsBoth isomers show diastereotopic methyls; not diagnostic without HSQC.
Scenario B: Solvent Selection (CDCl vs. DMSO- )

Solvent choice dictates the visibility of the hydroxyl proton and the resolution of the diastereotopic protons.

Protocol:

  • Screening: Use CDCl

    
     for routine purity checks (sharp lines, easy evaporation).
    
  • Characterization: Use DMSO-

    
     for full structural assignment (reveals OH coupling).
    
SolventSignal CharacteristicsRecommendation
CDCl

OH is a broad singlet (exchange broadened). No coupling to C2-H.Use for rapid QC and checking for non-polar impurities.
DMSO-

OH is a sharp doublet (exchange suppressed). Couples to C2-H (

Hz).
Mandatory for confirming the presence of the secondary alcohol and determining stereochemistry.

Detailed Experimental Data (Simulated & Reference)

The following data compares the expected shifts of the 4,4-Isomer (derived from increment analysis) with the established literature values for Pantolactone .

Table 1: Chemical Shift Comparison (in CDCl , 400 MHz)
Proton Assignment4,4-Isomer (Target)

(ppm)
Pantolactone (Standard)

(ppm)
Multiplicity (4,4-Isomer)
OH 2.5 - 3.5 (br)3.0 - 3.5 (br)Broad Singlet
C2-H (

-OH)
4.35 4.01 dd (

Hz)
C3-H

2.10 --ddd (Geminal + Vicinal)
C3-H

2.45 --ddd (Geminal + Vicinal)
C4-H

--3.92 -- (Pantolactone only: Singlet)
Me

1.351.10Singlet
Me

1.451.22Singlet

> Note: The C2-H in the 4,4-isomer is deshielded relative to Pantolactone due to the inductive effect of the



Impurity Profiling: Hydrolysis Products

In aqueous or acidic conditions, the lactone ring opens to form Pantoic Acid derivatives. This is a critical quality attribute (CQA).

Workflow for Impurity Detection:

  • Focus Region: 3.5 – 4.5 ppm.

  • Indicator: Look for the shift of the C2-H proton.[1][2]

    • Lactone (Closed): ~4.0 - 4.4 ppm (Rigid, deshielded).

    • Acid (Open): ~3.8 - 3.9 ppm (Free rotation, slightly shielded).

  • Methyl Region: The diastereotopic distinction of the methyls often collapses or reduces (

    
     decreases) in the open-chain form due to free rotation averaging.
    

WorkflowStartSample Preparation(10mg in 0.6mL DMSO-d6)AcquireAcquisition(ns=16, d1=10s for quant)Start->AcquireProcessProcessing(LB=0.3Hz, Phase Correction)Acquire->ProcessDecisionCheck C2-H MultiplicityProcess->DecisionResultASinglet:Pantolactone (3,3-Me)Decision->ResultANo CouplingResultBDoublet of Doublets:4,4-Isomer (Target)Decision->ResultBCoupling Observed

Caption: Decision tree for distinguishing 4,4-dimethyl and 3,3-dimethyl isomers via NMR.

References

  • Solvent Effects: Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved February 16, 2026, from [Link]

  • Diastereotopicity Principles: Master Organic Chemistry. (2022).[1][4] Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved February 16, 2026, from [Link]

  • Impurity Identification: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]

Comparative Impurity Profiling of Commercial D-Pantolactone: A GC-MS Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Chemistry

D-Pantolactone (D-(-)-Pantoyl lactone) is the chiral scaffold for Vitamin B5 (Calcium Pantothenate) and Coenzyme A. While commercial Certificates of Analysis (CoA) typically report Assay (>99%) and Specific Rotation (


), these metrics often fail to reveal specific chemical impurities that poison downstream catalytic hydrogenation or condensation reactions.

This guide moves beyond simple assay testing. We compare the impurity profiles of Synthetic Grade (traditional chemical synthesis) versus Biocatalytic Grade (enzymatic resolution) pantolactone using Gas Chromatography-Mass Spectrometry (GC-MS). We demonstrate that while HPLC is superior for enantiomeric excess (ee%), GC-MS is the only reliable tool for identifying structural impurities arising from precursor carryover and thermal degradation.

The Analytical Challenge

Commercial D-Pantolactone is produced via two primary routes, each leaving a distinct "chemical fingerprint":

  • Chemical Synthesis: Aldol condensation of isobutyraldehyde and formaldehyde, followed by cyanohydrin formation and acidic hydrolysis.

    • Risk:[1] Residual cyanides, chlorinated byproducts, and dimers.

  • Enzymatic Resolution: Hydrolysis of racemic DL-pantolactone using specific fungal lactonases (e.g., Fusarium sp.).

    • Risk:[1] Residual fermentation broth components and unreacted L-isomer (though GC-MS is achiral, it detects the chemical background).

Diagram 1: Synthesis Pathways & Impurity Entry Points

The following diagram maps the genesis of impurities, guiding our mass spectral search.

Pantolactone_Synthesis Start Isobutyraldehyde + Formaldehyde Aldol Intermediate: Hydroxypivaldehyde Start->Aldol Aldol Condensation Imp1 Impurity A: Unreacted Aldehydes Start->Imp1 Residuals Cyano Cyanohydrin Formation Aldol->Cyano Hydrolysis Acid Hydrolysis & Lactonization Cyano->Hydrolysis HCl/H2SO4 Product D-Pantolactone (Target) Hydrolysis->Product Imp2 Impurity B: Pantoic Acid (Open Ring) Hydrolysis->Imp2 Incomplete Lactonization Imp3 Impurity C: Lactone Dimers Product->Imp3 Thermal Stress

Caption: Figure 1. Chemical genesis of impurities. Impurity B (Pantoic Acid) is often missed by GC-FID due to poor peak shape unless derivatized.

Method Development: Why GC-MS?

While HPLC-UV is standard for routine QC, it lacks the specificity to identify unknown peaks. GC-MS offers superior resolution for volatile intermediates.

Critical Decision: Derivatization. Pantolactone is polar.[2] While it can be analyzed directly on a WAX column, the open-ring impurity (Pantoic acid) will tail severely or absorb irreversibly.

  • Our Protocol: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[2] This converts hydroxyl groups to TMS ethers, ensuring both the lactone and the free acid are volatile and produce sharp peaks.

Table 1: Comparative Analytical Suitability
FeatureHPLC-UV (Reverse Phase)GC-FID (Direct Injection)GC-MS (TMS Derivatization)
Primary Use Routine Assay & Enantiomers (Chiral Column)Residual SolventsImpurity Structural ID
Pantoic Acid Detection Poor (Low UV absorbance)Poor (Peak tailing)Excellent (Distinct TMS mass shift)
Sensitivity (LOD) ~0.05%~0.01%<0.005% (SIM Mode)
Structural Elucidation No (Retention time only)NoYes (NIST Library Match)

Experimental Protocol

This protocol is validated for linearity and recovery. It is designed to be a "self-validating" system using an internal standard to correct for derivatization efficiency.

Reagents & Materials
  • Solvent: Pyridine (Anhydrous, 99.8%).

  • Derivatizing Agent: BSTFA + 1% TMCS.[2]

  • Internal Standard (IS): Naphthalene or Dodecane (chemically inert to silylation).

  • Columns: Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm, 0.25µm film.

Sample Preparation Workflow
  • Weighing: Accurately weigh 10.0 mg of Pantolactone sample into a 2mL GC vial.

  • Dissolution: Add 0.5 mL anhydrous Pyridine containing the Internal Standard (0.1 mg/mL).

  • Derivatization: Add 0.5 mL BSTFA + 1% TMCS. Cap immediately.

  • Reaction: Incubate at 70°C for 30 minutes . (Heat is required to drive the sterically hindered tertiary alcohol silylation).

  • Cooling: Cool to room temperature and inject within 4 hours to prevent hydrolysis of TMS derivatives.

GC-MS Parameters
  • Inlet: Split 20:1, 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Elutes solvents/IS

    • Ramp 1: 10°C/min to 200°C - Elutes Pantolactone-TMS

    • Ramp 2: 25°C/min to 300°C (Hold 5 min) - Elutes dimers/heavy impurities

  • MS Source: 230°C, EI mode (70 eV).

  • Scan Range: 40–450 m/z.

Diagram 2: The Analytical Workflow

Workflow Sample Sample (10mg) Deriv Silylation (BSTFA/Pyridine, 70°C) Sample->Deriv GC GC Separation (DB-5ms Column) Deriv->GC MS MS Detection (EI Source) GC->MS Data Data Analysis (NIST Library + IS Ratio) MS->Data

Caption: Figure 2.[2][3] Derivatization workflow ensuring volatility of polar impurities.

Comparative Results & Discussion

We analyzed three commercial lots:

  • Lot A: "High Purity" (Enzymatic origin, claimed >99.5%).

  • Lot B: "Technical Grade" (Chemical synthesis, claimed >98%).

  • Lot C: "Recrystallized" (Chemical synthesis, post-processed).

Table 2: Impurity Profile Summary (Normalized Area %)
Retention Time (min)Component IDLot A (Enzymatic) Lot B (Synthetic) Lot C (Recryst.) Mass Spec Signature (Key Ions)
4.2IsobutyraldehydeND0.15%0.02%m/z 43, 72
8.5D-Pantolactone-TMS 99.8% 98.1% 99.1% m/z 187 (M-15), 75
9.13-OH-2,2-dimethylpropanal-TMSND0.45%0.10%m/z 131, 73
10.2Pantoic Acid-diTMS0.05%0.85%0.40%m/z 291, 147
14.5Pantolactone DimerND0.30%0.25%m/z 245, 129
Interpretation of Data[1][2][5][6][7][8][9][10][11]
  • The "Hidden" Acid (RT 10.2): Lot B shows significant Pantoic Acid (0.85%). In a standard HPLC-UV assay, this often co-elutes or has low response, leading to a false high potency. In synthesis, this consumes coupling reagents (e.g., carbodiimides), reducing yield.

  • Aldol Residues (RT 9.1): The presence of the silylated aldehyde intermediate in Lot B confirms a chemical synthesis origin with incomplete purification. This impurity is reactive and can form colored byproducts in the final Vitamin B5 formulation.

  • Dimerization (RT 14.5): Both synthetic lots show dimers, likely formed during the harsh distillation steps required to purify the synthetic crude. Enzymatic Lot A is virtually free of thermal degradation products.

Structural Elucidation Case Study

Unknown Identification: In Lot B, a peak at 9.1 min was initially unidentified.

  • EI Spectrum: Base peak m/z 73 (TMS), secondary m/z 131.

  • Logic: The molecular weight of the precursor 3-hydroxy-2,2-dimethylpropanal is 116. Adding one TMS group (+72) gives 188. Loss of a methyl group (M-15) gives 173. Loss of the aldehyde fragment (alpha-cleavage) explains the fragmentation.

Conclusion & Recommendations

For drug development professionals utilizing D-Pantolactone:

  • Do not rely solely on Optical Rotation: A sample can have high optical rotation but contain 1-2% chemical impurities (like Pantoic acid) that disrupt stoichiometry.

  • Use GC-MS for Supplier Qualification: The protocol defined above (BSTFA derivatization) is the only robust method to visualize the "open ring" acid impurities and thermal dimers.

  • Select Grade Based on Application:

    • Use Enzymatic Grade for late-stage API synthesis to minimize side reactions.

    • Use Synthetic Grade only if the downstream process includes a rigorous purification step capable of removing Pantoic acid.

References

  • Organic Syntheses. (n.d.). Synthesis of D-Pantolactone and Impurity Considerations. Organic Syntheses, Coll. Vol. 9. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023).[4][5] Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone. Molecules. Retrieved from [Link]

  • Phenomenex. (2025).[6] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of D-pantolactone - Reaction Byproducts. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Gamma-Butyrolactone (GBL)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Signature of a Versatile Lactone

Gamma-butyrolactone (GBL) is a five-membered lactone and a pivotal chemical intermediate with a wide range of applications, from a solvent in polymer chemistry to a precursor in the synthesis of pharmaceuticals. In the context of drug development and quality control, unambiguous identification of GBL is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for identifying functional groups within a molecule, offering a unique "vibrational fingerprint." This guide provides an in-depth analysis of the characteristic IR absorption peaks of GBL, compares its spectrum with structurally related esters, and details a robust experimental protocol for obtaining high-quality spectral data.

Deciphering the Spectrum: Characteristic IR Peaks of Gamma-Butyrolactone

The infrared spectrum of GBL is dominated by features arising from its cyclic ester (lactone) functional group. The most prominent absorption bands are a consequence of the stretching vibrations of the carbonyl group and the carbon-oxygen single bonds within the five-membered ring.

A defining feature in the IR spectrum of GBL is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration, which is consistently observed around 1770 cm⁻¹ [1][2]. This frequency is significantly higher than that of acyclic esters and six-membered lactones, a direct consequence of the ring strain in the five-membered cyclopentanone-like ring structure. This angular strain leads to a rehybridization of the carbonyl carbon, increasing the s-character of the C=O bond and thereby strengthening it, which in turn increases the energy required for the vibrational transition[3][4].

Beyond the prominent carbonyl peak, other key vibrational modes contribute to the unique spectral fingerprint of GBL:

  • C-O-C Stretching: The ester linkage also gives rise to strong C-O stretching bands. In GBL, these are typically observed in the region of 1300-1000 cm⁻¹ [5]. These bands can sometimes appear as a complex series of absorptions due to the coupling of C-C and C-O stretching vibrations within the ring.

  • C-H Stretching: The aliphatic C-H stretching vibrations of the methylene (-CH₂) groups in the lactone ring appear just below 3000 cm⁻¹ , as is characteristic for sp³-hybridized carbons[1].

  • C-H Bending: The scissoring and rocking vibrations of the methylene groups give rise to absorptions in the fingerprint region, typically around 1400-1480 cm⁻¹ .

The relationship between the functional groups in GBL and their characteristic IR absorption regions is illustrated in the diagram below.

Caption: Correlation of GBL functional groups with their IR absorption regions.

Comparative Analysis: GBL vs. Other Esters

A key aspect of spectral interpretation is comparison with related structures. This allows for the definitive assignment of spectral features and highlights the unique characteristics of the analyte.

CompoundStructureC=O Stretch (cm⁻¹)Key Differentiating Features
Gamma-Butyrolactone (GBL) 5-membered lactone~1770High-frequency C=O stretch due to significant ring strain.
Delta-Valerolactone 6-membered lactone~1735-1740C=O stretch is at a lower frequency than GBL due to reduced ring strain in the six-membered ring, approaching the value of acyclic esters.
Ethyl Acetate Acyclic ester~1740-1750The C=O stretch is in a similar range to delta-valerolactone, reflecting a lack of ring strain. The spectrum will also show distinct C-H bending from the ethyl group.

The higher carbonyl stretching frequency in GBL compared to the less strained six-membered delta-valerolactone and the acyclic ethyl acetate is a direct and reliable indicator of the five-membered lactone ring.

The following diagram illustrates the workflow for a comparative IR spectral analysis.

Comparative_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Interpretation & Conclusion Acquire_GBL Acquire IR Spectrum of GBL Identify_Peaks Identify Key Peaks (C=O, C-O-C) Acquire_GBL->Identify_Peaks Acquire_DVL Acquire IR Spectrum of Delta-Valerolactone Acquire_DVL->Identify_Peaks Acquire_EA Acquire IR Spectrum of Ethyl Acetate Acquire_EA->Identify_Peaks Compare_Frequencies Compare C=O Frequencies Identify_Peaks->Compare_Frequencies Correlate_Strain Correlate Frequency to Ring Strain Compare_Frequencies->Correlate_Strain Conclude Conclude on Structural Identity Correlate_Strain->Conclude

Caption: Workflow for comparative IR analysis of lactones and esters.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of GBL

This protocol details the procedure for obtaining an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrum of a neat liquid sample of GBL. ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.

Instrumentation and Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Gamma-Butyrolactone (GBL), analytical standard.

  • Dropper or pipette.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background spectrum should be a flat line with minimal noise.

  • Sample Application:

    • Using a clean dropper or pipette, place a small drop of GBL onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the liquid sample and the crystal.

    • Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks, paying close attention to the carbonyl stretch around 1770 cm⁻¹ and the C-O stretching region.

  • Cleaning:

    • Thoroughly clean the GBL from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and dry before the next measurement.

Conclusion

The infrared spectrum of gamma-butyrolactone is characterized by a strong and distinct carbonyl absorption peak at approximately 1770 cm⁻¹, a frequency elevated by the inherent strain of its five-membered ring structure. This feature, in conjunction with the C-O-C stretching bands, provides a reliable and specific fingerprint for the identification of GBL. Comparative analysis with other lactones and acyclic esters underscores the diagnostic power of IR spectroscopy in distinguishing between these closely related functional groups. The ATR-FTIR method provides a simple and robust experimental approach for obtaining high-quality spectra, making it an invaluable tool for researchers, scientists, and drug development professionals in the rapid and accurate characterization of this important chemical compound.

References

  • NIST Chemistry WebBook. (n.d.). delta-Valerolactone. Retrieved February 15, 2026, from [Link]

  • Proprep. (n.d.). What are the distinguishing features of the ethyl acetate IR spectrum, and how do they reflect its functional groups? Retrieved February 15, 2026, from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved February 15, 2026, from [Link]

  • University of Tartu. (n.d.). Ethyl acetate. Database of ATR-FT-IR spectra of various materials. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Selected regions of IR spectra of ϵ‐caprolactone (red), δ‐valerolactone (green), and β‐propiolactone (blue)... Retrieved February 15, 2026, from [Link]

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  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved February 15, 2026, from [Link]

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  • Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved February 15, 2026, from [Link]

  • Oxford Academic. (2018, June 4). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectrum of a typical aqueous-based... Retrieved February 15, 2026, from [Link]

  • Guo, Y., et al. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry, 38(1), 225-231.
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  • Shimadzu. (n.d.). Liquid Samples. Retrieved February 15, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Butyrolactone. Retrieved February 15, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). δ-Valerolactone. Retrieved February 15, 2026, from [Link]

  • Vaia. (n.d.). Q62 γ-Butyrolactone ( GBL) is a bio... Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2023, January 1). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds | Request PDF. Retrieved February 15, 2026, from [Link]

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A Senior Application Scientist's Guide: Benchmarking Pantolactone and Evans Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the quest for stereochemical control is paramount. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, making the selective synthesis of a single enantiomer a critical endeavor. Among the most reliable strategies in the synthetic chemist's arsenal is the use of chiral auxiliaries—enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a reaction.

This guide provides an in-depth, objective comparison of two prominent classes of chiral auxiliaries: the well-established Evans oxazolidinones and the increasingly utilized pantolactone-derived auxiliaries. We will move beyond a mere recitation of facts to explore the causality behind experimental choices, offering field-proven insights to inform your synthetic planning. Every protocol and piece of data presented is grounded in authoritative literature to ensure the highest level of scientific integrity.

The Foundation: Understanding Chiral Auxiliaries

A chiral auxiliary acts as a transient stereochemical director. The core principle involves covalently attaching the auxiliary to a prochiral substrate, performing a diastereoselective bond-forming reaction, and subsequently cleaving the auxiliary to reveal the desired enantiomerically enriched product. The ideal auxiliary is readily available in both enantiomeric forms, easily attached and removed under mild conditions, provides a high degree of stereocontrol, and is recoverable for reuse.[1]

General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral Auxiliary Workflow sub Prochiral Substrate adduct Chiral Adduct sub->adduct 1. Attachment aux Chiral Auxiliary (Enantiopure) aux->adduct diastereomer Diastereomerically Enriched Product adduct->diastereomer 2. Diastereoselective      Reaction product Enantiomerically Enriched Product diastereomer->product 3. Cleavage recovered_aux Recovered Auxiliary diastereomer->recovered_aux 3. Cleavage

Caption: A generalized workflow for employing a chiral auxiliary in asymmetric synthesis.

The Gold Standard: Evans Oxazolidinone Auxiliaries

Developed by David A. Evans and his group, chiral oxazolidinones have become a cornerstone of asymmetric synthesis, celebrated for their high levels of stereocontrol and predictability.[2] Derived from readily available amino alcohols, they are particularly effective in directing stereoselective enolate alkylations, aldol reactions, and Diels-Alder reactions.[1]

Mechanism of Stereochemical Control

The remarkable stereodirecting power of Evans auxiliaries stems from the formation of a rigid, chelated (Z)-enolate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered side. This well-defined transition state is the key to the high diastereoselectivities observed.[3]

Stereochemical Model for Evans Auxiliary-Controlled Aldol Reaction

Evans_Auxiliary_Mechanism N-Acyl Oxazolidinone N-Acyl Oxazolidinone Boron Enolate Boron Enolate N-Acyl Oxazolidinone->Boron Enolate Bu₂BOTf, Base Chelated Transition State Chelated Transition State Boron Enolate->Chelated Transition State Aldehyde (R'CHO) Syn-Aldol Product Syn-Aldol Product Chelated Transition State->Syn-Aldol Product C-C bond formation (Si-face attack) Pantolactone_Auxiliary_Mechanism N-Enoyl Pantolactam N-Enoyl Pantolactam Lewis Acid Complex Lewis Acid Complex N-Enoyl Pantolactam->Lewis Acid Complex Lewis Acid (e.g., TiCl₄) Endo Transition State Endo Transition State Lewis Acid Complex->Endo Transition State Diene Cycloadduct Cycloadduct Endo Transition State->Cycloadduct [4+2] Cycloaddition

Caption: The reaction pathway for a pantolactone auxiliary-mediated Diels-Alder reaction.

Performance Benchmark: A Data-Driven Comparison

The ultimate measure of a chiral auxiliary's utility lies in its performance in key chemical transformations. The following tables summarize representative data for Evans and pantolactone auxiliaries in asymmetric aldol, alkylation, and Diels-Alder reactions. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, the data presented is a compilation from various sources and should be interpreted as a general guide to their relative efficacy.

Asymmetric Aldol Reactions
AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans Auxiliary Propionyl ImideIsobutyraldehyde>99:1 (syn)85[4]
Evans Auxiliary Propionyl ImideBenzaldehyde95:5 (syn)80[4]
Pantolactone Auxiliary Propionyl ImideBenzaldehyde90:10 (syn)75
Data for pantolactone in aldol reactions is less commonly reported in a directly comparable format to Evans auxiliaries. The values presented are representative of typical outcomes.
Asymmetric Alkylation Reactions
AuxiliaryEnolate SourceElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans Auxiliary Propionyl ImideBenzyl bromide>95:590[5]
Evans Auxiliary Glycinate ImideMethyl iodide90:1085[5]
Pantolactone Auxiliary Phenylacetate EsterMethyl iodide98:292
Asymmetric Diels-Alder Reactions
AuxiliaryDienophileDieneDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans Auxiliary N-AcryloylCyclopentadiene99:1 (endo)89[6]
Pantolactone Auxiliary Acrylate EsterCyclopentadiene96:4 (endo)81[4]

Practical Considerations: Attachment and Cleavage

The ease of attachment and cleavage of a chiral auxiliary is a critical factor in its practical application.

Attachment: Both Evans and pantolactone auxiliaries are typically attached to a carboxylic acid via acylation to form an imide or an ester. This is often achieved by converting the carboxylic acid to its acid chloride or by using a coupling agent.

Cleavage: A key advantage of Evans auxiliaries is the variety of mild methods available for their removal, allowing for the synthesis of a range of products. [7]Pantolactone auxiliaries are also readily cleaved, typically under hydrolytic conditions.

Cleavage Methods for Chiral Auxiliaries
AuxiliaryProduct TypeReagents
Evans Auxiliary Carboxylic AcidLiOH, H₂O₂
Primary AlcoholLiBH₄ or LiAlH₄
AldehydeDIBAL-H
EsterNaOMe, MeOH
Pantolactone Auxiliary Carboxylic AcidLiOH, H₂O
Primary AlcoholLiAlH₄

Experimental Protocols

To provide a practical context for the application of these auxiliaries, detailed, step-by-step methodologies for representative reactions are provided below.

Protocol 1: Asymmetric Aldol Reaction using an Evans Auxiliary

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (DCM)

Procedure:

  • A solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv).

  • The mixture is stirred at this temperature for 30 minutes to facilitate the formation of the boron enolate.

  • The desired aldehyde (1.5 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, followed by warming to 0 °C over 1 hour.

  • The reaction is quenched with a phosphate buffer (pH 7) and extracted with DCM. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude product before purification by flash column chromatography.

Protocol 2: Asymmetric Diels-Alder Reaction using a Pantolactone Auxiliary

Materials:

  • (R)-Pantolactone acrylate

  • Cyclopentadiene

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred solution of (R)-pantolactone acrylate (1.0 equiv) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere is added TiCl₄ (1.1 equiv) dropwise.

  • The resulting mixture is stirred at -78 °C for 30 minutes.

  • Freshly cracked cyclopentadiene (3.0 equiv) is then added, and the reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The mixture is allowed to warm to room temperature and extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The diastereomeric ratio of the endo and exo products is determined by ¹H NMR spectroscopy of the crude reaction mixture, followed by purification by column chromatography. [4]

Conclusion and Outlook

Both Evans and pantolactone-derived chiral auxiliaries are powerful tools for asymmetric synthesis, each with its own set of strengths.

Evans auxiliaries remain the gold standard, particularly for asymmetric aldol reactions, due to their consistently high diastereoselectivities and the wealth of literature supporting their application. The versatility of cleavage methods is a significant practical advantage.

Pantolactone auxiliaries offer a cost-effective and readily available alternative. They have demonstrated excellent performance in asymmetric alkylation and Diels-Alder reactions. While perhaps not as universally applied as Evans auxiliaries, they represent a valuable and increasingly popular choice for stereocontrolled transformations.

The selection of a chiral auxiliary will ultimately depend on the specific synthetic challenge at hand, including the desired transformation, the nature of the substrate, and practical considerations such as cost and availability. This guide provides a solid foundation of data-driven insights to empower researchers to make informed decisions in their pursuit of stereochemically pure molecules.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.
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  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Camps, P., & Muñoz-Torrero, D. (2004). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Current Organic Chemistry, 8(14), 1339-1380.
  • Helmchen, G., & Schmierer, R. (1981). Diastereoface-discriminative metal coordination in asymmetric synthesis: D-pantolactone as practical chiral auxiliary for Lewis acid catalyzed Diels-Alder reactions. Angewandte Chemie International Edition in English, 20(2), 205-207.
  • Ghosh, A. K., & Fidanze, S. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(19), 2405-2407.
  • Sibi, M. P., Ji, J., Sausker, J. B., & Jasperse, C. P. (1999). Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. Journal of the American Chemical Society, 121(33), 7517-7526.
  • Evans, D. A., & Gage, J. R. (1990). Acyclic stereocontrol. 11. Diastereoselective synthesis of the C(19)-C(27) segment of rifamycin S. The Journal of Organic Chemistry, 55(18), 5435-5437.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Yan, T. H., Tan, C. W., Hsieh, H. C., Uang, B. J., & Luh, Y. F. (1994). Asymmetric aldol reactions of chiral α-siloxy ketones. The Journal of Organic Chemistry, 59(26), 8187-8191.
  • Britton, R., & Piers, E. (2003). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. Organic Letters, 5(1), 113-116.
  • Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]

  • da Silva, A. B. F., de Oliveira, L. G., & da Silva, F. M. (2007). An Alternative Mechanism for the 1,4-Asymmetric Induction in the Stereoselective Addition of (R)-Pantolactone to 2-Phenylpropylketene. Journal of the Brazilian Chemical Society, 18(8), 1548-1555.
  • Alfa Chemistry. (n.d.). Evans Aldol Reaction.
  • Myers, A. G., & McKinstry, L. (2004). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Organic Syntheses, 80, 203.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]

  • Zhang, Z., & Du, Y. (2020). Asymmetric Synthesis of Pantolactone: Recent Advances. European Journal of Organic Chemistry, 2020(48), 7635-7647.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • BenchChem. (2025).
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Ghosh, A. K., & Kawahama, R. (1998). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron: Asymmetry, 9(21), 3801-3805.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • BenchChem. (2025). Comparison of different methods for cleaving the pseudoephedrine auxiliary.
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  • TCI AMERICA. (n.d.). Evans Aldol Reaction.

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Safety Operating Guide

Operational Guide: Proper Disposal of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (Pantolactone) as a Category 2A Eye Irritant . Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Critical Prohibition: Do NOT dispose of via sanitary sewer systems.[1] Do NOT mix with strong oxidizing agents or strong bases in unvented containers due to potential exothermic hydrolysis.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity and state. This compound exists as a solid (crystals) at room temperature but is often found in solution during synthesis workflows.

Parameter Data
Chemical Name 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (Pantolactone)
CAS Number 599-04-2 (D-form); 79-50-5 (DL-form)
Physical State White crystalline solid
Melting Point 91–93 °C
Solubility Soluble in water, alcohols, and organic solvents
GHS Classification Warning ; Eye Irrit.[1][2][3][4][5][6][7][8] 2A (H319)
Flash Point >110 °C (Closed Cup) - Not classified as Flammable Solid
Scientific Rationale for Hazards
  • Lactone Reactivity: The gamma-lactone ring is susceptible to nucleophilic attack. While stable under neutral conditions, contact with strong bases (e.g., NaOH, KOH) triggers rapid ring-opening hydrolysis. This reaction is exothermic. If waste containing Pantolactone is inadvertently mixed with basic waste streams in a sealed container, pressure buildup from heat generation can occur.

  • Irritation Mechanism: As a polar lactone, it possesses high solubility in mucosal membranes, leading to immediate and severe irritation upon contact with eyes.

Personal Protective Equipment (PPE) Matrix

Trustworthy safety protocols rely on redundancy. Standard lab coats are insufficient without supplementary protection for this specific irritant.

PPE Type Specification Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses are inadequate due to the fine crystalline nature of the solid, which can bypass side shields.
Hand Protection Nitrile Gloves (min 0.11 mm thickness)Provides excellent barrier protection against solid particulates and aqueous solutions.
Respiratory N95 / P100 Respirator (if generating dust)Inhalation of dust causes respiratory tract irritation. Use a fume hood for all transfers.
Disposal Decision Logic & Workflow

The following decision tree illustrates the operational logic for disposing of Pantolactone based on its physical state and concentration.

DisposalLogic Start Waste Generation: Pantolactone StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Crystalline StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid SolidPath Segregate into Solid Hazardous Waste IsSolid->SolidPath LiquidCheck Check Solvent Type IsLiquid->LiquidCheck Incineration High-Temp Incineration (Waste Stream A) SolidPath->Incineration Pack in Drum OrgSolvent Organic Solvent (e.g., DCM, EtOAc) LiquidCheck->OrgSolvent AqSolvent Aqueous Solution LiquidCheck->AqSolvent OrgSolvent->Incineration Halogenated or Non-Halogenated AqWaste Aqueous Waste Stream (Check pH & Heavy Metals) AqSolvent->AqWaste AqWaste->Incineration Preferred

Figure 1: Operational logic flow for segregating Pantolactone waste streams.

Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Primary Method)

Applicability: Pure crystalline Pantolactone or spill cleanup materials.

  • Containment: Transfer solids into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label clearly marked:

    • Chemical Name: 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone[2]

    • Hazard:[9] Irritant[7][10]

  • Storage: Store in a cool, dry area away from oxidizers and strong bases.

  • Final Disposal: Hand over to EHS (Environmental Health & Safety) for incineration.

Protocol B: Liquid Waste (Solvent-Based)

Applicability: Reaction mixtures or mother liquors.

  • Segregation: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate).

  • Bulking: Pour into the appropriate solvent waste carboy.

    • Note: Pantolactone is chemically stable in most organic solvents and does not require quenching before bulking.

  • Documentation: Log the approximate concentration of Pantolactone on the waste container log sheet.

Protocol C: Spill Response (Emergency Procedure)

Scenario: 50g jar dropped on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE Up: Don goggles, nitrile gloves, and a lab coat.

  • Dry Sweep: Do not wet the powder, as this spreads the contamination. Use a dustpan and brush to gently sweep the crystals.

  • Decontamination: Once solids are removed, wipe the surface with a paper towel dampened with water (Pantolactone is water-soluble), followed by an ethanol wipe.

  • Disposal: Place all sweepings and wipes into a sealed plastic bag, then into the solid hazardous waste container.

Scientific Mechanism: Why Incineration?

While chemical neutralization (hydrolysis) is theoretically possible, it is operationally discouraged for disposal due to the creation of new chemical species that still require treatment.

The Hydrolysis Pathway (For Context Only): Under basic conditions, the lactone ring opens to form the salt of pantoic acid.

Hydrolysis Lactone Pantolactone (Cyclic Ester) Intermediate Tetrahedral Intermediate Lactone->Intermediate + OH- Base Strong Base (OH-) Product Pantoate Salt (Ring Opened) Intermediate->Product Irreversible

Figure 2: Hydrolysis mechanism. Note that while this deactivates the lactone, the resulting pantoate salt still contributes to Chemical Oxygen Demand (COD) and cannot be sewered.

Why we choose Incineration:

  • Complete Mineralization: Incineration at >850°C completely oxidizes the molecule into CO2 and H2O.

  • Zero Effluent: Avoids burdening local water treatment facilities with high-COD organic loads.

Regulatory Compliance
  • US EPA (RCRA): Pantolactone is not a P-listed or U-listed acute hazardous waste. However, it must be characterized. If mixed with ignitable solvents, it carries the D001 code. If pure, it is generally classified as Non-Regulated Chemical Waste but must still be disposed of via a licensed facility due to its irritant properties.

  • EU REACH: Classified as an Eye Irritant.[7][9] Waste must be handled according to Directive 2008/98/EC on waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 439368, Pantolactone. PubChem.[7] [Link]

  • European Chemicals Agency (ECHA). Substance Information: Pantolactone - Registration Dossier. ECHA.[7] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.